(Rac)-BL-918
説明
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Structure
3D Structure
特性
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWQANRZRCMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F8N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-BL-918 Activation of the ULK1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (Rac)-BL-918, a potent activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway. This document outlines the core signaling cascade, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Core Concept: this compound as a ULK1 Activator
This compound is the racemic mixture of BL-918, a small molecule identified as a direct activator of ULK1. By binding to and modulating the activity of the ULK1 complex, BL-918 initiates the downstream signaling cascade of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. This mechanism of action has positioned BL-918 as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS), where the clearance of toxic protein aggregates is a key therapeutic strategy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of BL-918 with ULK1 and its cellular effects.
| Parameter | Value | Description | Source |
| EC50 | 24.14 nM | The concentration of BL-918 that elicits a half-maximal response in ULK1 activation. | [3] |
| Kd | 0.719 µM | The equilibrium dissociation constant, indicating the binding affinity of BL-918 to ULK1. | [3] |
Table 1: In Vitro Efficacy and Binding Affinity of BL-918 for ULK1.
| Cell Line | Treatment | Effect | Source |
| SH-SY5Y | 0.5-50 µM BL-918 for 24 hours | Partially reverses MPP+-induced cell death. | [3] |
| hSODG93A-NSC34 | 5, 10 µM BL-918 | Dose-dependently induces ULK1-dependent autophagy and eliminates toxic SOD1 aggregates. |
Table 2: Cellular Activity of BL-918 in Neurodegenerative Disease Models.
ULK1 Activation Pathway by this compound
The canonical ULK1 activation pathway is tightly regulated by the cellular energy status, primarily through the opposing actions of AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR).
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In nutrient-rich conditions , mTOR is active and phosphorylates ULK1 at Ser757, which inhibits ULK1 activity and prevents the initiation of autophagy.
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In nutrient-poor conditions or upon cellular stress , AMPK is activated and phosphorylates ULK1 at activating sites, such as Ser317 and Ser555.
BL-918 acts as a direct activator of ULK1. Treatment with BL-918 leads to a decrease in the inhibitory phosphorylation at Ser757 and an increase in the activating phosphorylations at Ser317 and Ser555. This shifts the equilibrium towards an active ULK1 complex, which then phosphorylates its downstream targets to initiate the formation of the autophagosome. The core of this initiation machinery is the ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101. The activated ULK1 complex then proceeds to phosphorylate components of the downstream PI3K complex, a crucial step in the nucleation of the autophagosomal membrane.
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
(Rac)-BL-918: A Technical Guide to ULK1-Mediated Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BL-918, the racemic mixture of the potent UNC-51-like kinase 1 (ULK1) activator BL-918, has emerged as a significant pharmacological tool for the induction of autophagy. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative effects on autophagic markers, detailed experimental protocols for its characterization, and the signaling pathways it modulates. BL-918 is an orally active compound that directly binds to and activates ULK1, a critical serine/threonine kinase that initiates the autophagy cascade.[1][2][3] Its ability to induce cytoprotective autophagy has positioned it as a promising therapeutic candidate for neurodegenerative disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[2][4]
Mechanism of Action
BL-918 functions as a direct activator of ULK1. Structural studies have identified key amino acid residues within the ULK1 binding pocket, including Arginine 18, Lysine 50, Asparagine 86, and Tyrosine 89, that are crucial for its interaction with BL-918. Upon binding, BL-918 modulates the phosphorylation status of ULK1, leading to its activation. Specifically, it enhances the phosphorylation of ULK1 at activating sites such as Serine 317 and Serine 555, while concurrently decreasing phosphorylation at the inhibitory site, Serine 757, which is a target of the master autophagy inhibitor, mTORC1. This activation of the ULK1 complex initiates the downstream signaling cascade required for the formation of autophagosomes.
Quantitative Data on Autophagy Induction
The efficacy of BL-918 in inducing autophagy has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of BL-918
| Parameter | Cell Line | Concentration/Time | Result | Reference |
| ULK1 Activation (EC50) | - | - | 24.14 nM | |
| ULK1 Binding Affinity (Kd) | - | - | 0.719 µM | |
| LC3-II Expression | PC12, NSC34, hSODWT-NSC34, hSODG93A-NSC34 | 5 µM, 10 µM | Dose-dependent increase | |
| LC3-II, Beclin-1, p-Beclin-1 Expression | SH-SY5Y | 5 µM; 6-36 hours | Time-dependent increase | |
| p62/SQSTM1 Expression | SH-SY5Y | 5 µM; 6-36 hours | Time-dependent decrease | |
| ULK1 Phosphorylation (Ser317, Ser555) | SH-SY5Y | 5 µM | Increased phosphorylation | |
| ULK1 Phosphorylation (Ser757) | SH-SY5Y | 5 µM | Decreased phosphorylation | |
| Cell Viability (MPP+-induced toxicity) | SH-SY5Y | 0.5-50 µM | Partial reversal of cell death |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Treatment Regimen | Measured Outcome | Result | Reference |
| MPTP-induced Parkinson's Disease (mice) | 20, 40, 80 mg/kg/day (oral gavage) | Attenuation of dopamine and its metabolites' loss | Significant protection of dopaminergic neurons | |
| SODG93A ALS (mice) | 40, 80 mg/kg, b.i.d. (i.g.) | Lifespan and motor function | Dose-dependent prolongation of lifespan and improved motor function | |
| SODG93A ALS (mice) | 40, 80 mg/kg, b.i.d. (i.g.) | SOD1 aggregate clearance in spinal cord and cerebral cortex | Enhanced clearance through autophagy induction |
Signaling Pathways
This compound-induced autophagy is primarily mediated through the canonical ULK1-dependent pathway. More recent evidence also points to its role in promoting mitophagy, the selective degradation of mitochondria, via the ULK1/PINK1/Parkin pathway.
ULK1-Dependent Autophagy Initiation
BL-918 directly binds to and activates ULK1, which then phosphorylates components of the autophagy initiation complex, including ATG13 and FIP200. This activated complex subsequently phosphorylates and activates Beclin-1, a key component of the VPS34 complex, which is essential for the nucleation of the phagophore, the precursor to the autophagosome.
Caption: this compound-mediated activation of the ULK1 complex.
ULK1-Mediated Mitophagy
In the context of damaged mitochondria, ULK1 can promote mitophagy through the PINK1/Parkin pathway. While the precise mechanism of BL-918's influence on this specific pathway is still under investigation, ULK1 is known to be required for efficient mitophagy. It can enhance the interaction between p62/SQSTM1 and PINK1, facilitating the recruitment of the autophagy machinery to ubiquitinated mitochondria.
Caption: Role of ULK1 in PINK1/Parkin-mediated mitophagy.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the primary literature for the assessment of this compound-induced autophagy. Researchers should optimize these protocols for their specific experimental systems.
Western Blot Analysis of Autophagy Markers
Objective: To quantify the expression levels of key autophagy-related proteins (LC3, p62, Beclin-1, and phosphorylated ULK1) following treatment with this compound.
Materials:
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (specific for LC3, p62, Beclin-1, p-ULK1 Ser317/555, p-ULK1 Ser757, and a loading control like GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Treatment and Lysis: Plate cells and treat with desired concentrations of this compound for various time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Quantification: Densitometrically quantify the band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagic flux.
Immunofluorescence for LC3 Puncta
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta) in cells treated with this compound.
Materials:
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Cells grown on coverslips
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4% paraformaldehyde (PFA) in PBS for fixation
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% BSA in PBST)
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Primary antibody against LC3
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Fluorescently-labeled secondary antibody
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DAPI for nuclear counterstaining
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Antifade mounting medium
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Fluorescence microscope
Procedure:
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Cell Treatment: Treat cells grown on coverslips with this compound.
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Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize for 10 minutes.
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Blocking and Staining: Block with blocking buffer for 30 minutes. Incubate with the primary LC3 antibody for 1 hour at room temperature or overnight at 4°C.
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Secondary Antibody and Counterstaining: Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI.
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Mounting and Imaging: Mount the coverslips onto microscope slides with antifade medium. Acquire images using a fluorescence microscope.
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Analysis: Quantify the number of LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.
Caption: Workflow for assessing this compound-induced autophagy.
Conclusion
This compound is a valuable pharmacological agent for the robust induction of autophagy through the direct activation of ULK1. Its well-characterized mechanism of action and quantifiable effects on autophagy markers make it an essential tool for researchers studying autophagic processes and a promising lead compound for the development of therapeutics for diseases associated with impaired autophagy, particularly neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective utilization and further investigation of this potent autophagy inducer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BL-918: A Novel Modulator of PINK1/Parkin Signaling for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a central pathological feature of Parkinson's disease (PD). The PINK1/Parkin signaling pathway plays a critical role in maintaining mitochondrial quality control through the selective removal of damaged mitochondria via a process known as mitophagy. Deficiencies in this pathway are linked to the pathogenesis of both familial and sporadic PD. (Rac)-BL-918 has emerged as a significant small molecule activator of this pathway, demonstrating neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are key regulators of mitochondrial homeostasis. In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade that leads to the recruitment and activation of Parkin from the cytosol. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for degradation by the autophagy machinery.
This compound, the racemic mixture of BL-918, has been identified as a potent inducer of mitophagy.[1] Initially characterized as an activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy, subsequent research has revealed its profound effects on the PINK1/Parkin pathway.[1][2][3] This guide delves into the technical details of this compound's function as a modulator of PINK1/Parkin signaling, providing valuable information for researchers in neurodegenerative disease and drug development.
Mechanism of Action of this compound
This compound activates the PINK1/Parkin signaling pathway primarily by inducing mitochondrial depolarization.[3] This effect is linked to the opening of the mitochondrial permeability transition pore (mPTP). The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, which is the critical trigger for PINK1 stabilization and accumulation on the outer mitochondrial membrane.
Once accumulated, PINK1 autophosphorylates and then phosphorylates ubiquitin on mitochondrial outer membrane proteins. This phosphorylated ubiquitin serves as a docking signal for Parkin, recruiting it from the cytosol to the mitochondrial surface. PINK1 then directly phosphorylates Parkin at Serine 65, leading to its full activation. Activated Parkin, in turn, builds ubiquitin chains on various mitochondrial substrate proteins, amplifying the signal for mitophagy.
Interestingly, the activation of the PINK1/Parkin pathway by BL-918 has been shown to be independent of its activity as a ULK1 activator. This suggests a dual mechanism of action where BL-918 can induce mitophagy through two distinct but complementary pathways.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of BL-918
| Parameter | Cell Line | Concentration | Effect | Reference |
| Parkin Translocation | HeLa-Venus-Parkin | 10, 20, 30 µM | Dose-dependent increase in Parkin translocation to mitochondria. | |
| Ubiquitin Phosphorylation | HeLa-Venus-Parkin | 10, 20, 30 µM | Increased phosphorylation of ubiquitin at Serine 65. | |
| Mitophagy Induction | HeLa-Venus-Parkin | 20 µM | Significant induction of mitophagy. | |
| Cytoprotection against MPP+ | SH-SY5Y | 0.5-50 µM | Partial reversal of MPP+-induced cell death. |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| MPTP-induced Parkinson's Disease Mouse Model | 40 mg/kg/day | Oral gavage | Attenuated the loss of dopaminergic neurons and improved motor function. | |
| SODG93A Mouse Model of ALS | 40, 80 mg/kg, b.i.d. | Intragastric | Dose-dependently prolonged lifespan and improved motor function. |
Signaling Pathways and Experimental Workflows
This compound and the PINK1/Parkin Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in activating the PINK1/Parkin signaling pathway.
Caption: this compound induces mPTP opening, leading to PINK1 activation and subsequent Parkin-mediated mitophagy.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cell-based model of Parkinson's disease.
Caption: A typical workflow for in vitro evaluation of this compound's effect on the PINK1/Parkin pathway.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on the PINK1/Parkin signaling pathway.
Cell Culture and Treatment
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Cell Line: HeLa cells stably expressing Venus-tagged Parkin (HeLa-Venus-Parkin) are commonly used. These cells can be generated through lentiviral transduction.
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Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10, 20, 30 µM). Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis
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Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
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Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against PINK1, Parkin, phospho-ubiquitin (Ser65), and a loading control (e.g., GAPDH or β-actin).
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Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Microscopy
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Cell Seeding and Treatment: HeLa-Venus-Parkin cells are seeded on glass coverslips and treated with this compound as described above.
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Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
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Blocking and Staining: Cells are blocked with 5% BSA in PBS for 1 hour. To visualize mitochondria, cells can be stained with an antibody against a mitochondrial marker (e.g., Tom20). For mitophagy analysis, an antibody against LC3 can be used.
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Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope. Parkin translocation is quantified by measuring the colocalization of the Venus-Parkin signal with the mitochondrial marker.
Mitochondrial Membrane Potential Assay
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Staining: Cells are incubated with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), at a final concentration of 50-100 nM for 20-30 minutes at 37°C.
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Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Mitochondrial Permeability Transition Pore (mPTP) Assay
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Loading: Cells are co-loaded with Calcein-AM (a fluorescent dye) and CoCl2 (a quencher of cytosolic calcein fluorescence). In healthy cells with a closed mPTP, calcein accumulates in the mitochondria and is protected from quenching by CoCl2.
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Induction and Measurement: The opening of the mPTP is induced by a Ca2+ ionophore like ionomycin. Upon mPTP opening, CoCl2 enters the mitochondria and quenches the calcein fluorescence. The decrease in mitochondrial fluorescence is measured using a fluorescence plate reader or microscope.
In Vivo MPTP Mouse Model of Parkinson's Disease
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Animal Model: C57BL/6 mice are commonly used.
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MPTP Administration: Mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg for several consecutive days to induce dopaminergic neurodegeneration.
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This compound Treatment: this compound is administered by oral gavage at a dose of, for example, 40 mg/kg/day, starting before or concurrently with MPTP injections and continuing for the duration of the study.
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Behavioral Analysis: Motor function is assessed using tests such as the rotarod and pole test.
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Histological and Biochemical Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum, and for HPLC analysis of dopamine and its metabolites.
Conclusion
This compound represents a promising therapeutic candidate for Parkinson's disease by virtue of its ability to activate the PINK1/Parkin signaling pathway and promote the clearance of damaged mitochondria. Its dual mechanism of action, potentially involving both ULK1-dependent autophagy and PINK1/Parkin-mediated mitophagy, makes it a particularly interesting molecule for further investigation. The data and protocols presented in this guide are intended to facilitate further research into this compound and other modulators of mitochondrial quality control for the development of novel neuroprotective therapies.
References
An In-depth Technical Guide on the Role of (Rac)-BL-918 in Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: (Rac)-BL-918 is the racemic mixture of BL-918, a potent, orally active small molecule that has been identified as a significant inducer of mitophagy. It primarily functions as an activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2][3] Furthermore, recent studies have elucidated a dual mechanism whereby BL-918 also activates the PINK1/Parkin signaling pathway, a key regulator of mitochondrial quality control.[4][5] This guide provides a comprehensive overview of the molecular mechanisms, experimental data, and methodologies related to the action of this compound in mitophagy, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).
Core Mechanism of Action
This compound induces mitophagy through a dual, interconnected mechanism involving two principal pathways:
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Direct ULK1 Activation: BL-918 is a potent activator of ULK1, the apex kinase in the autophagy initiation complex. It binds to ULK1 with high affinity, leading to its phosphorylation at activating sites (Ser317 and Ser555) and a decrease in phosphorylation at an inhibitory site (Ser757). This activation of the ULK1 complex is essential for the formation of the phagophore, the precursor to the autophagosome that engulfs damaged mitochondria.
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PINK1/Parkin Pathway Activation: BL-918 has been shown to decrease the mitochondrial membrane potential. This depolarization is a key signal for the stabilization of PINK1 (PTEN-induced kinase 1) on the outer mitochondrial membrane. Stabilized PINK1 then recruits and activates the E3 ubiquitin ligase Parkin, which ubiquitinates various outer mitochondrial membrane proteins. This process tags the damaged mitochondria for recognition by autophagy receptors and subsequent engulfment by the phagophore.
These two pathways converge to ensure the efficient and selective removal of dysfunctional mitochondria. The direct activation of ULK1 by BL-918 can enhance the PINK1/Parkin-mediated response, leading to robust mitophagic flux.
Signaling Pathway Visualization
The signaling cascade initiated by BL-918 is visualized below. The diagram illustrates the dual mechanism of action, from the initial trigger to the final degradation of damaged mitochondria.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of BL-918.
Table 1: In Vitro Activity of BL-918
| Parameter | Value | Cell Line | Description | Source |
|---|---|---|---|---|
| ULK1 Activation (EC₅₀) | 24.14 nM | - | The half-maximal effective concentration for activating ULK1 kinase. | |
| ULK1 Binding Affinity (Kd) | 0.719 µM | - | The dissociation constant, indicating high-affinity binding to ULK1. | |
| Autophagy Induction | 5 µM (24h) | SH-SY5Y | Concentration and time for significant induction of autophagy markers. | |
| Cytoprotection | 0.5 - 50 µM | SH-SY5Y | Dose range where BL-918 partially reverses MPP+-induced cell death. |
| Parkin Translocation | 20 µM (1h) | HeLa-Venus-Parkin | Concentration and time to induce Parkin translocation to mitochondria. | |
Table 2: In Vivo Efficacy of BL-918 in Disease Models
| Model | Dosage | Route | Key Outcome | Source |
|---|---|---|---|---|
| MPTP-induced Parkinson's | 20, 40, 80 mg/kg/day | Oral gavage | Attenuated the loss of dopamine and its metabolites (DOPAC, HVA). | |
| SOD1G93A ALS Mice | 40, 80 mg/kg (b.i.d.) | Intragastric | Dose-dependently prolonged lifespan and improved motor function. |
| Subarachnoid Hemorrhage | Post-SAH | Intraperitoneal | Improved neurological function and reduced oxidative stress. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the role of BL-918 in mitophagy.
4.1 Western Blot Analysis for Autophagy Markers
This protocol is used to quantify changes in the expression of key proteins involved in the autophagy and mitophagy pathways following BL-918 treatment.
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Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat cells with BL-918 (e.g., 5 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24, 36 hours).
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Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by size via electrophoresis. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
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p-ULK1 (Ser555)
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Total ULK1
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PINK1
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Parkin
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LC3B (to detect LC3-I and LC3-II)
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p62/SQSTM1
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β-Actin or GAPDH (as a loading control)
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Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
4.2 Immunofluorescence for Parkin Translocation
This microscopy-based assay visualizes the recruitment of Parkin from the cytosol to damaged mitochondria, a hallmark of PINK1/Parkin-mediated mitophagy.
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Cell Preparation: Seed HeLa cells stably expressing a fluorescently-tagged Parkin (e.g., Venus-Parkin) onto glass coverslips.
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Treatment and Staining: Treat cells with BL-918 (20 µM) or a vehicle control. In the final 30 minutes of treatment, incubate cells with a mitochondrial dye (e.g., MitoTracker Red CMXRos) to label mitochondria.
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Fixation and Permeabilization: Wash cells with PBS, then fix with 4% PFA for 15 minutes. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access if needed for other markers.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
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Analysis: Acquire images using a confocal microscope. Parkin translocation is confirmed by observing the colocalization of the green Venus-Parkin signal with the red MitoTracker signal, indicating Parkin has moved to the mitochondria.
4.3 In Vivo Neuroprotection Study in MPTP Mouse Model
This protocol assesses the therapeutic potential of BL-918 in a chemically-induced mouse model of Parkinson's Disease.
-
Animal Model: Use male C57BL/6 mice. Induce Parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection.
-
Drug Administration: Administer BL-918 (20, 40, or 80 mg/kg/day) or vehicle via oral gavage. A typical regimen starts 2 days before the first MPTP injection and continues for 5 days after the last injection.
-
Behavioral Testing: Perform motor function tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Use High-Performance Liquid Chromatography (HPLC) to quantify the levels of dopamine and its metabolites, DOPAC and HVA. A rescue of dopamine levels in the BL-918 treated group compared to the MPTP-only group indicates a neuroprotective effect.
-
Immunohistochemistry: Analyze brain sections using immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. An attenuation of TH-positive neuron loss in the BL-918 group demonstrates neuroprotection.
Conclusion and Future Directions
This compound is a compelling small molecule that robustly induces mitophagy through the dual activation of the canonical ULK1 autophagy initiation pathway and the PINK1/Parkin mitochondrial quality control pathway. The extensive preclinical data, including its oral bioavailability and efficacy in rodent models of neurodegeneration, underscore its significant therapeutic potential.
Future research should focus on:
-
Clinical Trials: Advancing BL-918 or its optimized analogs into clinical trials for Parkinson's Disease and other neurodegenerative disorders linked to mitochondrial dysfunction.
-
Target Engagement Biomarkers: Developing reliable biomarkers to measure ULK1 activation and mitophagic flux in human subjects to aid in clinical development.
-
Exploring Broader Applications: Investigating the efficacy of BL-918 in other age-related diseases where impaired mitophagy is a contributing factor, such as certain cardiovascular and metabolic diseases.
The continued exploration of this compound and its mechanisms will provide valuable insights into the pharmacological modulation of mitophagy and pave the way for novel treatments for a range of debilitating diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on (Rac)-BL-918 in Parkinson's Disease Models
This compound and its active enantiomer, BL-918, have emerged as promising small molecules in the preclinical research of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the core findings, experimental methodologies, and quantitative data related to the evaluation of this compound in various PD models.
Core Mechanism of Action: Dual Induction of Autophagy and Mitophagy
BL-918 exerts its neuroprotective effects through a dual mechanism of action that enhances cellular quality control pathways essential for neuronal health. It is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] This process is crucial for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles.
Furthermore, BL-918 activates the PINK1/Parkin signaling pathway, a primary route for the selective removal of damaged mitochondria, a process known as mitophagy.[4][5] Mitochondrial dysfunction is a well-established hallmark of Parkinson's disease. The activation of the PINK1/Parkin pathway by BL-918 is dependent on PINK1 and is associated with mitochondrial depolarization and the mitochondrial permeability transition (mPT) pore.
This dual activation of general autophagy and specific mitophagy positions BL-918 as a multi-faceted therapeutic candidate for neurodegenerative diseases like Parkinson's.
Signaling Pathways
The signaling cascades initiated by BL-918 are pivotal to its neuroprotective function. Below are diagrammatic representations of the key pathways.
Caption: BL-918 activates ULK1 to induce cytoprotective autophagy.
References
An In-depth Technical Guide to (Rac)-BL-918: A ULK1 Activator for Neuroprotection
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (Rac)-BL-918 and its active enantiomer, BL-918. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel autophagy inducer, particularly in the context of neurodegenerative diseases.
Chemical Structure and Physicochemical Properties
This compound is the racemic mixture of the active R-enantiomer, BL-918, and its S-enantiomer. BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] The chemical and physical properties of this compound and BL-918 are summarized below.
Chemical Structure of BL-918 (R-enantiomer)
Table 1: Physicochemical Properties of this compound and BL-918
| Property | Value | Reference |
| IUPAC Name | (R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide | [3] |
| Synonyms | BL-918, BL 918, BL918 | [3] |
| Molecular Formula | C23H15F8N3OS | |
| Molecular Weight | 533.44 g/mol | |
| CAS Number | This compound: 2435589-07-2BL-918 (R-isomer): 2101517-69-3 | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO | |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |
Mechanism of Action: A Dual Approach to Neuroprotection
BL-918 primarily exerts its neuroprotective effects by inducing autophagy through the activation of ULK1. Additionally, recent studies have revealed a secondary mechanism involving the activation of the PINK1/Parkin signaling pathway, which is also crucial for mitochondrial quality control.
ULK1-Dependent Autophagy Induction
BL-918 is a potent activator of ULK1, a serine/threonine kinase that initiates the formation of autophagosomes. By binding to and activating ULK1, BL-918 triggers the downstream autophagy cascade, leading to the clearance of aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.
Caption: BL-918 activates ULK1 to induce autophagy and promote neuroprotection.
Activation of the PINK1/Parkin Signaling Pathway
Recent evidence suggests that BL-918 can also activate the PINK1/Parkin pathway, a critical mechanism for the removal of damaged mitochondria (mitophagy). This pathway is particularly relevant to Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.
Caption: BL-918 induces the PINK1/Parkin pathway, leading to mitophagy.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for BL-918 is not publicly available in the reviewed literature. However, based on the synthesis of structurally similar thiourea-containing compounds, a plausible synthetic route is proposed.
Proposed Synthetic Scheme:
References
A Technical Guide to the Synthesis and Derivatives of (rac)-BL-918, a Novel ULK1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-BL-918 has emerged as a significant small molecule activator of UNC-51-like kinase 1 (ULK1), a serine-threonine kinase that plays a pivotal role in the initiation of autophagy. By inducing cytoprotective autophagy, this compound has demonstrated therapeutic potential in preclinical models of neurodegenerative disorders, including Parkinson's disease and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatives, and the associated biological activities. Detailed experimental protocols, quantitative data, and visualization of the relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in the pathogenesis of numerous diseases, including neurodegeneration, cancer, and metabolic disorders. ULK1, as the initiating kinase of the autophagy pathway, represents a key therapeutic target.
This compound, also referred to as compound 33i in initial studies, was discovered through structure-based drug design as a potent activator of ULK1. It has been shown to induce autophagy and exert cytoprotective effects in various cell and animal models of neurodegenerative diseases. This document serves as a technical resource for researchers interested in the synthesis, derivatization, and biological evaluation of this important compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence. The following protocol is based on the originally reported synthesis.
Reagents and Materials
-
2-Phenylacetic acid
-
2,4-Difluoroaniline
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Other standard laboratory reagents and solvents
Experimental Protocol
The synthesis of this compound can be achieved through the following steps:
Step 1: Synthesis of 2-phenylacetyl chloride
A solution of 2-phenylacetic acid in dichloromethane is treated with thionyl chloride at room temperature. The reaction mixture is stirred for several hours, and the solvent and excess thionyl chloride are removed under reduced pressure to yield 2-phenylacetyl chloride.
Step 2: Synthesis of N-(2,4-difluorophenyl)-2-phenylacetamide
To a solution of 2,4-difluoroaniline and triethylamine in dichloromethane, 2-phenylacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography.
Step 3: Synthesis of (rac)-2-amino-N-(2,4-difluorophenyl)-2-phenylacetamide
This step typically involves a functional group transformation from the corresponding α-hydroxy or α-bromo derivative. The α-bromination of N-(2,4-difluorophenyl)-2-phenylacetamide can be achieved using N-bromosuccinimide (NBS) and a radical initiator. Subsequent displacement of the bromide with an amino group (e.g., using ammonia or a protected amine) would yield the desired racemic α-amino amide.
Step 4: Synthesis of this compound
A solution of (rac)-2-amino-N-(2,4-difluorophenyl)-2-phenylacetamide in a suitable aprotic solvent such as dichloromethane or DMF is treated with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The final product, this compound, is then purified by column chromatography or recrystallization.
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Derivatives of BL-918
The initial discovery of BL-918 (compound 33i) was part of a broader study that likely involved the synthesis and evaluation of numerous derivatives to establish structure-activity relationships (SAR). While specific details on a wide range of derivatives are not publicly available, the core structure of BL-918 offers several points for modification to explore and optimize its pharmacological properties. Potential modifications could include:
-
Substitution on the phenyl ring of the phenylacetamide moiety: Introducing various substituents could modulate lipophilicity, electronic properties, and steric interactions within the ULK1 binding pocket.
-
Variation of the difluorophenyl group: Altering the substitution pattern or replacing it with other aromatic or heteroaromatic rings could impact binding affinity and selectivity.
-
Modification of the thiourea linker: While the thiourea group is likely crucial for hydrogen bonding interactions with the target protein, subtle modifications could be explored.
-
Alterations to the bis(trifluoromethyl)phenyl group: Changes to the trifluoromethyl groups or the phenyl ring itself could influence binding and pharmacokinetic properties.
Further research into the synthesis and evaluation of such derivatives is warranted to develop next-generation ULK1 activators with improved efficacy and safety profiles.
Biological Activity and Mechanism of Action
Quantitative Biological Data
This compound is a potent activator of ULK1, as demonstrated by the following in vitro data:
| Compound | Target | Assay | Value | Reference |
| BL-918 | ULK1 | EC₅₀ (Cell-free) | 24.14 nM | |
| BL-918 | ULK1 | Kd (Binding affinity) | 0.719 µM |
Mechanism of Action: ULK1-Dependent Autophagy Induction
BL-918 exerts its biological effects by directly binding to and activating ULK1. This activation initiates the autophagy cascade. The ULK1 complex, which also includes ATG13, FIP200, and ATG101, is a central regulator of autophagy initiation. Under normal conditions, mTORC1 phosphorylates and inhibits ULK1. BL-918-mediated activation of ULK1 leads to the phosphorylation of downstream autophagy-related proteins, triggering the formation of the phagophore, the precursor to the autophagosome.
The induced autophagy facilitates the clearance of toxic protein aggregates and damaged organelles, which is the basis for its therapeutic potential in neurodegenerative diseases. For instance, in models of Parkinson's disease, BL-918 has been shown to protect against motor dysfunction and the loss of dopaminergic neurons. In ALS models, it has been demonstrated to eliminate toxic SOD1 aggregates.
Signaling Pathway
Caption: this compound activates the ULK1 complex, inducing autophagy.
Experimental Protocols for Biological Evaluation
In Vitro Autophagy Induction Assay
Objective: To assess the ability of this compound to induce autophagy in a cellular context.
Cell Line: SH-SY5Y neuroblastoma cells or other relevant cell lines.
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5-50 µM) for a specified time course (e.g., 6-24 hours). A vehicle control (e.g., DMSO) should be included.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to assess the levels of key autophagy markers:
-
LC3-II: An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation.
-
p62/SQSTM1: A decrease in the level of p62, a protein that is selectively degraded by autophagy, indicates increased autophagic flux.
-
Phosphorylated ULK1 substrates: Analyze the phosphorylation status of known ULK1 substrates to confirm target engagement.
-
Cytoprotection Assay in a Parkinson's Disease Model
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.
Cell Line: SH-SY5Y cells.
Protocol:
-
Plate SH-SY5Y cells and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for a few hours.
-
Induce neurotoxicity by adding a neurotoxin such as MPP⁺ (1-methyl-4-phenylpyridinium).
-
After an incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
An increase in cell viability in the presence of this compound compared to the neurotoxin-only control indicates a cytoprotective effect.
Conclusion
This compound is a valuable pharmacological tool for studying the role of ULK1-mediated autophagy in health and disease. Its potent and specific activation of ULK1, coupled with its demonstrated efficacy in preclinical models of neurodegeneration, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides the foundational information on its synthesis and biological characterization to support further investigation and optimization of this important class of molecules. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.
(Rac)-BL-918: A Technical Guide to a Novel ULK1 Activator for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BL-918 has emerged as a significant small molecule tool compound in the study of autophagy and its therapeutic potential in neurodegenerative diseases. As a potent, orally active activator of UNC-51-like kinase 1 (ULK1), the racemic form of BL-918 initiates the autophagy cascade, a cellular process critical for the clearance of aggregated proteins and damaged organelles implicated in pathologies such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its use in research and drug discovery.
Introduction
The accumulation of misfolded proteins and dysfunctional organelles is a hallmark of many neurodegenerative disorders. Autophagy is a highly conserved cellular degradation and recycling process that plays a crucial role in maintaining cellular homeostasis by eliminating these toxic components. ULK1, a serine/threonine kinase, is a key initiator of the autophagy pathway, making it an attractive therapeutic target. This compound was identified through a structure-based drug design approach as a potent activator of ULK1, demonstrating cytoprotective effects in various preclinical models of neurodegeneration.[1] This document serves as a detailed resource for researchers utilizing this compound in their studies.
Discovery and Synthesis
This compound, the racemate of BL-918, was discovered through a focused effort on structure-based drug design to identify novel activators of ULK1.[1] The chemical name for this compound is 2-(3,5-bis(trifluoromethyl)phenyl)-N-(2,4-difluorophenyl)-2-((phenylcarbonothioyl)amino)acetamide. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general class of compounds can be synthesized through multi-step organic chemistry routes. A plausible, though unconfirmed, synthetic approach would involve the condensation of a substituted phenylacetic acid derivative with an appropriate aniline, followed by the introduction of the phenylcarbonothioyl group.
Mechanism of Action
This compound exerts its biological effects by directly activating ULK1, a pivotal kinase that initiates the formation of autophagosomes.
ULK1 Activation and Autophagy Induction
BL-918 has been shown to be a potent activator of ULK1 with an EC50 of 24.14 nM.[2] This activation triggers a downstream signaling cascade that leads to the induction of autophagy. The process begins with the formation of the ULK1 complex, which includes ATG13, FIP200, and ATG101.[3][4] This complex then translocates to the phagophore assembly site, where it initiates the formation of the autophagosome.
Signaling Pathways
The activation of ULK1 by this compound initiates a cascade of phosphorylation events that drive the autophagy process. The ULK1 signaling network is complex and involves multiple protein-protein interactions.
Caption: ULK1 Signaling Pathway Activation by this compound.
Mitophagy Induction
Beyond general autophagy, BL-918 has also been shown to induce mitophagy, the selective removal of damaged mitochondria, through the PINK1/Parkin pathway. This is particularly relevant for neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.
References
(Rac)-BL-918 and ULK1: A Technical Guide to Binding Affinity and Autophagy Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of (Rac)-BL-918 to the Unc-51 like autophagy activating kinase 1 (ULK1). This compound, the racemic mixture of the potent ULK1 activator BL-918, has emerged as a significant small molecule in the study of autophagy, a critical cellular process for homeostasis and disease. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing such interactions, and a visual representation of the relevant signaling pathways.
Core Data Summary
The interaction between this compound and ULK1 is characterized by a strong binding affinity and potent activation of the kinase. The key quantitative parameters from the foundational study by Ouyang et al. (2018) are summarized below.[1]
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 0.719 µM | Not explicitly stated | Ouyang L, et al. J Med Chem. 2018.[1] |
| Half-maximal effective concentration (EC50) | 24.14 nM | ADP-Glo Kinase Assay | Ouyang L, et al. J Med Chem. 2018.[1] |
ULK1 Signaling and Autophagy Initiation
ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. It acts as a crucial node, integrating signals from various upstream pathways, most notably the mTOR and AMPK pathways, to regulate the formation of the autophagosome.
Under nutrient-rich conditions, the mTOR complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inhibiting ULK1. Conversely, under conditions of cellular stress, such as nutrient deprivation, AMP-activated protein kinase (AMPK) is activated and promotes autophagy by directly phosphorylating and activating ULK1.
Activated ULK1, as part of a complex with ATG13, FIP200, and ATG101, then phosphorylates downstream targets to initiate the formation of the phagophore, the precursor to the autophagosome.
Experimental Protocols
While the specific methodology for determining the Kd of this compound to ULK1 was not detailed in the primary literature, this section provides comprehensive, generalized protocols for industry-standard assays used to determine kinase binding affinity and activity.
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding of a test compound to a kinase.
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. Binding of an inhibitor or activator to the kinase displaces the tracer, leading to a decrease in the FRET signal.
Materials:
-
ULK1, human, recombinant (e.g., with a GST or His tag)
-
LanthaScreen® Eu-anti-Tag Antibody (specific to the kinase tag)
-
LanthaScreen® Kinase Tracer (a suitable tracer for ULK1 needs to be empirically determined)
-
Test compound (this compound)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of ULK1 and a 2X solution of the Eu-anti-Tag antibody in kinase buffer. Mix equal volumes to create a 2X kinase/antibody solution.
-
Prepare a 4X solution of the kinase tracer in kinase buffer.
-
Prepare a 4X serial dilution of this compound in kinase buffer.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add 4 µL of the 4X this compound serial dilution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (tracer acceptor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki value.
-
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. It is particularly useful for determining the EC₅₀ of kinase activators.[2][3]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Materials:
-
ULK1 Kinase Enzyme System (containing ULK1, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound (this compound)
-
ATP
-
White, opaque 384-well microplates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing ULK1 kinase, its substrate, and varying concentrations of this compound in the provided reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Materials:
-
Purified ULK1 protein
-
This compound
-
Identical buffer for both protein and ligand (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified ULK1 against the chosen ITC buffer.
-
Dissolve this compound in the same final dialysis buffer. Ensure the concentration of any co-solvent (like DMSO) is identical in both the protein and ligand solutions.
-
Accurately determine the concentrations of both ULK1 and this compound.
-
-
Instrument Setup:
-
Load the ULK1 solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the ULK1 solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat flow for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
This compound is a potent activator of ULK1 with a high binding affinity. Understanding the quantitative aspects of this interaction and the methodologies used to measure it is crucial for researchers in the fields of autophagy and drug discovery. The experimental protocols provided in this guide offer a framework for the characterization of similar small molecule-kinase interactions. The visualization of the ULK1 signaling pathway highlights the central role of this kinase in autophagy and the potential therapeutic implications of its activation by compounds such as this compound.
References
(Rac)-BL-918: A Technical Guide to its Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BL-918 has emerged as a significant small molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. Its potent cytoprotective effects, demonstrated across various preclinical models of neurodegenerative diseases, have positioned it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved in this compound-mediated cellular protection.
Core Mechanism of Action: Induction of Cytoprotective Autophagy and Mitophagy
This compound exerts its primary cytoprotective effects by directly activating ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. This activation leads to the clearance of toxic protein aggregates and damaged organelles, thereby mitigating cellular stress and promoting survival.[1][2][3][4]
The downstream effects of ULK1 activation by BL-918 are multifaceted and include:
-
ULK1-Dependent Autophagy: BL-918 induces autophagy in a ULK1-dependent manner, leading to the sequestration of cellular debris and misfolded proteins within double-membraned vesicles known as autophagosomes.[1] These autophagosomes then fuse with lysosomes to degrade their contents, a process essential for cellular homeostasis.
-
PINK1/Parkin-Mediated Mitophagy: In the context of mitochondrial dysfunction, a hallmark of many neurodegenerative diseases, BL-918 has been shown to activate the PINK1/Parkin signaling pathway. This pathway is crucial for the selective removal of damaged mitochondria (mitophagy), a specialized form of autophagy. BL-918 triggers the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits Parkin to initiate the engulfment and degradation of the dysfunctional mitochondria.
-
Alleviation of Oxidative Stress and Apoptosis: By promoting the clearance of damaged mitochondria, a primary source of reactive oxygen species (ROS), BL-918 effectively reduces oxidative stress. Furthermore, it has been observed to modulate the expression of key apoptosis-related proteins, such as increasing the levels of anti-apoptotic Bcl-2 and Bcl-xl while decreasing the expression of pro-apoptotic Bax and Cleaved Caspase-3.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cytoprotective effects of this compound.
Table 1: In Vitro Efficacy of BL-918
| Cell Line | Disease Model | Treatment and Concentration | Key Findings | Reference |
| hSODG93A-NSC34 | Amyotrophic Lateral Sclerosis (ALS) | 5 µM and 10 µM BL-918 | Dose-dependent induction of ULK1-dependent autophagy and elimination of toxic SOD1 aggregates. | |
| SH-SY5Y | Parkinson's Disease (PD) | MPP+-treated | Displayed a cytoprotective effect. |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Disease Model | Administration Route and Dosage | Key Findings | Reference |
| SODG93A mice | Amyotrophic Lateral Sclerosis (ALS) | 40 mg/kg and 80 mg/kg, b.i.d., i.g. | Dose-dependently prolonged lifespan, improved motor function, and enhanced clearance of SOD1 aggregates in the spinal cord and cerebral cortex. | |
| Rats | Subarachnoid Hemorrhage (SAH) | Not specified | Improved both short-term and long-term neurological impairments and reduced oxidative stress. | |
| MPTP-induced mice | Parkinson's Disease (PD) | Not specified | Mitigated PD progression in a PINK1-dependent manner. | |
| Rats | Pharmacokinetics | 50 mg/kg, intragastrically and intravenously | BL-918 and its metabolites (M8 and M10) were detected in the spinal cord and brain. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of this compound.
Caption: ULK1-Dependent Autophagy Pathway activated by this compound.
Caption: PINK1/Parkin-Mediated Mitophagy Pathway initiated by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.
Western Blot Analysis for Autophagy Markers
Objective: To quantify the expression levels of key autophagy-related proteins (e.g., LC3-II, p62, p-ULK1) following BL-918 treatment.
Methodology:
-
Cell Lysis: Treated cells or homogenized tissue samples are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-LC3B, anti-p62, anti-phospho-ULK1, anti-ULK1, anti-GAPDH).
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Immunofluorescence for Mitophagy Assessment
Objective: To visualize the colocalization of mitochondria with autophagosomes, an indicator of mitophagy.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with BL-918.
-
Mitochondrial Staining: Cells are incubated with a mitochondrial marker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against an autophagosome marker (e.g., anti-LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a confocal microscope, and colocalization analysis is performed to quantify the extent of mitophagy.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of BL-918 and its metabolites.
Methodology:
-
Animal Dosing: Male rats are administered BL-918 (e.g., 50 mg/kg) either intragastrically or intravenously.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the external jugular vein. Tissues such as the brain and spinal cord are collected at the end of the study.
-
Sample Processing: Plasma is separated by centrifugation. Tissues are homogenized.
-
Sample Analysis: The concentrations of BL-918 and its metabolites in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated using appropriate software.
This in-depth guide provides a comprehensive foundation for understanding and further exploring the cytoprotective effects of this compound. The provided data, pathways, and protocols are intended to support ongoing research and development efforts in the field of neurodegenerative disease therapeutics.
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(Rac)-BL-918 experimental protocol for cell culture
(Rac)-BL-918 is a racemic mixture containing the potent UNC-51-like kinase 1 (ULK1) activator, BL-918.[1][2][3] It serves as a valuable research tool for inducing cytoprotective autophagy in vitro and in vivo.[1][2] These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments aimed at studying autophagy and its related signaling pathways.
Mechanism of Action
This compound, through its active component BL-918, directly activates ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. ULK1 activation initiates a signaling pathway that leads to the formation of autophagosomes, which sequester and degrade cellular components. This process is crucial for maintaining cellular homeostasis and has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for the active component, BL-918, in various cell-based assays. Researchers should consider these values as a starting point for optimizing their experiments with this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 24.14 nM | Cell-free assay | |
| KD | 0.719 µM | Cell-free assay |
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| SH-SY5Y (Neuron-like) | 0.5 - 50 µM | 24 hours | Partial reversal of MPP+-induced cell death | |
| SH-SY5Y (Neuron-like) | 5 µM | 6 - 36 hours | Time-dependent increase in LC3-II and Beclin-1 expression | |
| hSODG93A-NSC34 | 5 - 10 µM | Not Specified | Dose-dependent induction of ULK1-dependent autophagy |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cell lines with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 36 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, immunofluorescence, or cell viability assays.
Western Blot Analysis of Autophagy Markers
This protocol is designed to assess the induction of autophagy by measuring the levels of key autophagy-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against autophagy markers such as LC3B (to detect the conversion of LC3-I to LC3-II), Beclin-1, and p-ULK1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
ULK1 Signaling Pathway in Autophagy Induction
Caption: ULK1 activation by this compound and downstream signaling.
General Experimental Workflow for this compound
Caption: A typical workflow for in vitro experiments with this compound.
References
Application Notes and Protocols for (Rac)-BL-918 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BL-918 is a potent, orally active small molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. By inducing cytoprotective autophagy, this compound has demonstrated therapeutic potential in preclinical mouse models of neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). These application notes provide detailed protocols for the in vivo administration of this compound in mice, covering dosage, vehicle formulation, and experimental procedures for evaluating its efficacy.
Mechanism of Action
This compound functions by directly activating ULK1, which in turn phosphorylates downstream targets to initiate the formation of autophagosomes. This process facilitates the clearance of misfolded protein aggregates and damaged organelles, which are pathological hallmarks of many neurodegenerative disorders. The activation of the ULK1 signaling pathway by this compound helps restore cellular homeostasis and protect neurons from degeneration.
ULK1 Signaling Pathway in Autophagy Induction
Application Notes and Protocols for (Rac)-BL-918 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. These application notes provide detailed protocols for the use of this compound in the human neuroblastoma SH-SY5Y cell line, a widely used model in neurobiology research, particularly for neurodegenerative diseases like Parkinson's disease. This document outlines procedures for assessing the compound's effects on cell viability, its neuroprotective properties, and its ability to induce autophagy.
This compound, the racemic mixture of BL-918, has demonstrated cytoprotective effects in neuronal cells by inducing autophagy, a cellular process for degrading and recycling damaged components. In SH-SY5Y cells, it has been shown to counteract the toxic effects of neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium), a compound used to model Parkinson's disease in vitro.[1][2]
Compound Information and Storage
| Property | Value | Reference |
| Molecular Weight | 533.44 g/mol | [3] |
| Formula | C23H15F8N3OS | [3] |
| CAS Number | 2435589-07-2 | [3] |
| Appearance | White to yellow solid | |
| Solubility | ≥ 125 mg/mL in DMSO | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year |
Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step for in vitro experiments is the correct preparation of the compound stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.33 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
SH-SY5Y Cell Culture
Maintaining a healthy SH-SY5Y cell culture is fundamental for obtaining reliable and reproducible results.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Incubator at 37°C with 5% CO2
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells once with sterile PBS, and then add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Neuroprotection Assay against MPP+ Induced Toxicity
This protocol is designed to evaluate the protective effects of this compound against the neurotoxin MPP+.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
MPP+ iodide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (no MPP+).
-
After the pre-treatment, add MPP+ to the wells to a final concentration of 1 mM (or a concentration previously determined to induce approximately 50% cell death). Do not add MPP+ to the positive control wells.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Expected Outcome: this compound is expected to increase cell viability in a dose-dependent manner in MPP+-treated cells.
Autophagy Induction Assay by Western Blot
This protocol is used to detect the induction of autophagy by monitoring the levels of key autophagy markers, LC3-II and p62.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution (10 mM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a final concentration of 5 µM for 24 hours. Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control.
Expected Outcome: Treatment with this compound is expected to increase the ratio of LC3-II to LC3-I and decrease the levels of p62, indicating the induction of autophagy.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 for ULK1 activation | 24.14 nM | In vitro kinase assay | |
| Binding Affinity (Kd) to ULK1 | 0.719 µM | In vitro binding assay | |
| Effective Concentration for Autophagy Induction | 5 µM | SH-SY5Y cells | |
| Effective Concentration Range for Neuroprotection | 0.5 - 50 µM | SH-SY5Y cells (MPP+ model) |
Visualizations
Signaling Pathway of this compound in SH-SY5Y Cells
Caption: Signaling pathway of this compound in SH-SY5Y cells.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for the neuroprotection assay using this compound.
Logical Flow for Autophagy Induction Analysis
Caption: Logical flow for analyzing autophagy induction.
References
- 1. The Degradation of TMEM166 by Autophagy Promotes AMPK Activation to Protect SH-SY5Y Cells Exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-BL-918 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of the autophagy pathway.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce and study autophagy in primary neuron cultures, a critical in vitro model for neurodegenerative disease research.
This compound, the racemic mixture of the active ULK1 activator BL-918, serves as a valuable tool for investigating the role of autophagy in neuronal health and disease.[1] Its ability to induce cytoprotective autophagy has been demonstrated in various neuronal-like cell lines, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).[1]
Mechanism of Action
This compound functions by directly activating ULK1, a serine/threonine kinase that acts as a crucial regulator of autophagy initiation. Activation of ULK1 by BL-918 leads to the phosphorylation of downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome. This process involves the modulation of the ULK1 complex and has also been shown to engage the PINK1/Parkin signaling pathway, which is critically involved in mitophagy, the selective degradation of damaged mitochondria.
Data Presentation
The following tables summarize quantitative data on the effects of BL-918 on autophagy markers in various neuronal-like cell lines. These values can serve as a reference for designing experiments in primary neurons.
Table 1: Effective Concentrations of BL-918 for Autophagy Induction in Neuronal-like Cell Lines
| Cell Line | Effective Concentration Range (µM) | Incubation Time (hours) | Key Observations |
| SH-SY5Y | 0.5 - 50 | 24 | Increased cell viability in the presence of MPP+ |
| hSODG93A-NSC34 | 5 - 10 | 24 | Dose-dependent induction of ULK1-dependent autophagy and elimination of toxic SOD1 aggregates |
| PC12 | 5 - 10 | 24 | Increased expression of LC3-II |
| NSC34 | 5 - 10 | 24 | Increased expression of LC3-II |
Table 2: Observed Changes in Autophagy-Related Protein Levels in Neuronal-like Cell Lines Treated with BL-918
| Protein | Cell Line | Treatment Condition | Fold Change/Observation |
| LC3-II | hSODG93A-NSC34 | 5 µM BL-918, 24h | Increased expression |
| LC3-II | hSODG93A-NSC34 | 10 µM BL-918, 24h | Further increased expression |
| Beclin-1 | SH-SY5Y | 5 µM BL-918, 6-36h | Time-dependent elevation |
| p-ULK1 (Ser317) | SH-SY5Y | 5 µM BL-918 | Elevated phosphorylation |
| p-ULK1 (Ser555) | SH-SY5Y | 5 µM BL-918 | Elevated phosphorylation |
| p-ULK1 (Ser757) | SH-SY5Y | 5 µM BL-918 | Decreased phosphorylation (indicative of activation) |
| SQSTM1/p62 | SH-SY5Y | 5 µM BL-918, 6-36h | Time-dependent reduction |
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Neurons with this compound
This protocol provides a general guideline for treating primary cortical or hippocampal neurons with this compound. Optimization of cell density, compound concentration, and incubation time is recommended for specific experimental goals.
Materials:
-
Primary cortical or hippocampal neurons cultured on appropriate substrates (e.g., poly-D-lysine coated plates)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Culture Primary Neurons: Plate primary neurons at the desired density and culture for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.
-
Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in pre-warmed neuronal culture medium. A final DMSO concentration of <0.1% is recommended to minimize solvent toxicity. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treat Neurons: Carefully remove half of the culture medium from each well and replace it with an equal volume of the prepared treatment or vehicle control medium.
-
Incubation: Incubate the neurons for the desired period (e.g., 6, 12, 24, or 36 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, proceed with downstream analysis such as Western blotting or immunofluorescence. For protein analysis, wash the cells once with ice-cold PBS before lysing.
Protocol 2: Western Blot Analysis of Autophagy Markers
This protocol describes the detection of key autophagy markers, LC3-I to LC3-II conversion and p62 degradation, in this compound-treated primary neurons.
Materials:
-
This compound treated and control primary neuron lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or gradient gels are recommended for resolving LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the neurons in RIPA buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio or normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Mandatory Visualizations
References
Application Notes and Protocols: Pharmacokinetics of (Rac)-BL-918 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the pharmacokinetic profile of (Rac)-BL-918, a novel small-molecule activator of UNC-51-like kinase 1 (ULK1), in rodents. The data summarized herein is crucial for the preclinical development of BL-918 for potential therapeutic applications, such as in neurodegenerative diseases. This document includes detailed experimental protocols for pharmacokinetic studies in rats, quantitative data on the parent compound and its major metabolites, and visual representations of the metabolic pathways and experimental workflows.
Introduction
This compound is a potent activator of ULK1, a key initiator of autophagy. By inducing cytoprotective autophagy, BL-918 has shown therapeutic potential in preclinical models of neurodegenerative diseases.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for its further development. This document details the pharmacokinetic characteristics of this compound and its primary metabolites, M8 and M10, in rats following both intragastric and intravenous administration.[1]
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its metabolites were evaluated in male rats. The parent compound, BL-918 (designated as M0), and two major metabolites, M8 and M10, were quantified in plasma.[1]
Intragastric Administration
Following a single oral dose of 50 mg/kg, this compound exhibited significant absorption and metabolism. The parent compound reached its maximum plasma concentration at approximately 10.7 hours.[1] The oral bioavailability was determined to be 23.5%.[1]
Table 1: Pharmacokinetic Parameters of this compound (M0) in Rats after a Single 50 mg/kg Intragastric Dose
| Parameter | Value | Units |
| Tmax | 10.7 ± 0.4 | h |
| t1/2 | 18.0 ± 1.6 | h |
| MRT(0-t) | 28.1 ± 0.3 | h |
| F | 23.5 | % |
Intravenous Administration
After a single intravenous injection of 2.5 mg/kg, the plasma concentrations of this compound and its metabolites were determined to characterize their distribution and elimination profiles.
Table 2: Pharmacokinetic Parameters of this compound (M0) and its Metabolites (M8, M10) in Rats after a Single 2.5 mg/kg Intravenous Dose
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| M0 (BL-918) | Data not available in a tabular format | Data not available in a tabular format | Data not available in a tabular format | Data not available in a tabular format |
| M8 | Data not available in a tabular format | Data not available in a tabular format | Data not available in a tabular format | Data not available in a tabular format |
| M10 | Data not available in a tabular format | Data not available in a tabular format | Data not available in a tabular format | Data not available in a tabular format |
Note: While concentration-time profiles were provided in the source, specific tabulated values for Cmax, Tmax, AUC, and t1/2 for the intravenous route were not available. The parent compound, BL-918, was found to have the highest blood concentration compared to its metabolites, M8 and M10, after both intragastric and intravenous administration.
Metabolic Pathway of this compound
In rats, this compound undergoes extensive metabolism primarily through oxidation, hydrolysis, dehydrogenation, glucuronidation, and acetylation. The two major metabolites identified in plasma, spinal cord, and brain are designated as M8 and M10. The ability of BL-918 and its metabolites to cross the blood-brain barrier is a significant finding for its potential in treating central nervous system disorders.
References
Application Notes and Protocols: Blood-Brain Barrier Penetration of (Rac)-BL-918
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BL-918 is a racemic mixture containing the active enantiomer BL-918, a potent, orally active small-molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1).[1][2] ULK1 is a serine-threonine kinase that plays a crucial role in the initiation of the autophagy pathway. The activation of autophagy by BL-918 is a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS), where the clearance of aggregated proteins is a key therapeutic goal.[1][2] A critical factor for the therapeutic efficacy of centrally acting agents is their ability to penetrate the blood-brain barrier (BBB). This document provides a summary of the available data on the BBB penetration of BL-918 and its metabolites and detailed protocols for its assessment.
Blood-Brain Barrier Penetration of BL-918 and its Metabolites
A pharmacokinetic study in rats has demonstrated that BL-918 and its two major metabolites, M8 and M10, are capable of crossing the blood-brain barrier.[1] Following both intragastric and intravenous administration, BL-918, M8, and M10 were detected in the spinal cord and cerebral cortex. While the presence of these compounds in the central nervous system (CNS) is confirmed, specific quantitative data on brain tissue concentrations and the brain-to-plasma ratio have not been reported in the available literature.
The parent compound, BL-918, was found to have the highest blood concentration compared to its metabolites.
Pharmacokinetic Parameters of BL-918 in Rats (Plasma)
While CNS-specific quantitative data is not available, the plasma pharmacokinetic parameters of BL-918 have been determined in rats following a single intragastric administration of 50 mg/kg.
| Parameter | Value |
| t1/2 (half-life) | 18.0 ± 1.6 h |
| Tmax (time to maximum concentration) | 10.7 ± 0.4 h |
| MRT0-t (mean residence time) | 28.1 ± 0.3 h |
| F (absolute bioavailability) | 23.5% |
| Data from a pharmacokinetic study in rats. |
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Penetration in Rats
This protocol describes the general procedure for evaluating the BBB penetration of BL-918 in a rat model.
1. Animal Model:
-
Male Sprague-Dawley rats are suitable for this study.
2. Compound Administration:
-
Intragastric (i.g.) Administration: Administer BL-918 at a dose of 50 mg/kg.
-
Intravenous (i.v.) Administration: Administer BL-918 at a lower dose, for example, 2.5 mg/kg, for bioavailability assessment.
3. Sample Collection:
-
Plasma: Collect blood samples from the external jugular vein at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 36 hours) into heparinized tubes. Centrifuge at 12,000 rpm for 15 minutes to separate the plasma.
-
Brain Tissue: At the final time point, euthanize the animals and collect the cerebral cortex and spinal cord.
4. Sample Preparation:
-
Plasma: Samples can be prepared for analysis using protein precipitation or solid-phase extraction (SPE).
-
Brain Tissue:
-
Homogenize the collected cerebral cortex and spinal cord tissue.
-
Perform solid-phase extraction (SPE) on the homogenized tissue to isolate the compound of interest and its metabolites.
-
Quantitative Analysis by UPLC-Q-TOF-MS
This protocol outlines the analytical method for the quantification of BL-918 and its metabolites in biological samples.
1. Instrumentation:
-
Waters ACQUITY UPLC system coupled with a Q-TOF mass spectrometer.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 15 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Centroid mode.
-
Use a total ion chromatogram (TIC) in MSE mode for data acquisition.
4. Data Analysis:
-
Utilize software such as Waters Masslynx 4.1 for data acquisition and Metabolynx™ for metabolite identification and analysis.
Visualizations
Signaling Pathway of BL-918
Caption: BL-918 activates the ULK1 complex to initiate autophagy for therapeutic effect.
Experimental Workflow for BBB Penetration Study
Caption: Workflow for assessing the blood-brain barrier penetration of BL-918.
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of (Rac)-BL-918 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BL-918 is a racemic mixture containing the potent, orally active activator of UNC-51-like kinase 1 (ULK1), BL-918.[1][2] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates.[3] The activation of ULK1 by this compound induces a cytoprotective autophagic response, making it a promising therapeutic candidate for neurodegenerative disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[3][4]
These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound. The described assays are designed to assess its direct interaction with ULK1, its ability to activate ULK1 kinase activity, and its efficacy in inducing autophagy and protecting against neurotoxicity in cellular models.
Data Presentation
The following table summarizes the quantitative data for the active enantiomer, BL-918.
| Parameter | Value | Assay Type | Source |
| EC50 | 24.14 nM | ULK1 Activation | |
| Kd | 0.719 µM | ULK1 Binding |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound activates the ULK1 complex, initiating autophagy and leading to cytoprotection.
Experimental Protocols
ULK1 Kinase Activity Assay
This assay measures the ability of this compound to directly activate ULK1 kinase activity. A common method is a luminescence-based assay that quantifies ATP consumption (ADP production).
Materials:
-
Recombinant human ULK1 protein
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of a solution containing recombinant ULK1 and MBP substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.
-
Read the luminescence on a plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
ULK1 Binding Affinity Assay
This assay determines the binding affinity of this compound to ULK1, typically using a fluorescence resonance energy transfer (FRET)-based method.
Materials:
-
Recombinant human ULK1 protein (tagged, e.g., with GST or His)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled, ATP-competitive kinase inhibitor (tracer)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black, low-volume plates
-
FRET-capable plate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution or vehicle control.
-
Add 4 µL of a solution containing ULK1 protein and the Europium-labeled anti-tag antibody in assay buffer.
-
Add 4 µL of the fluorescent tracer in assay buffer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the time-resolved FRET signal on a compatible plate reader.
-
The binding of this compound will displace the tracer, leading to a decrease in the FRET signal.
-
Calculate the Kd value from the IC50 of the displacement curve.
Autophagy Induction Assay (Western Blot)
This assay assesses the induction of autophagy in a cellular context by measuring the levels of key autophagy marker proteins.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-ULK1 (Ser317, Ser555, Ser757), anti-ULK1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5-50 µM) for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. An increase in phosphorylation at Ser317 and Ser555 and a decrease at Ser757 indicate ULK1 activation.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Neuroprotection Assay (Cell Viability)
This assay evaluates the cytoprotective effect of this compound against a neurotoxin-induced cell death model.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
1-methyl-4-phenylpyridinium (MPP+), a neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear, flat-bottom plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the wells and incubate for 24 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the percentage of viable cells relative to the untreated control.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the ULK1 Kinase Activity Assay.
Caption: Workflow for the Autophagy Induction Western Blot Assay.
References
Application Notes and Protocols for (Rac)-BL-918 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BL-918 is the racemic mixture of BL-918, a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process essential for the degradation and recycling of damaged organelles and aggregated proteins. In the context of neuroinflammation, the activation of autophagy by this compound presents a promising therapeutic strategy. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), and is often characterized by the activation of microglia, the resident immune cells of the central nervous system (CNS). Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. By inducing cytoprotective autophagy, this compound can enhance the clearance of toxic protein aggregates and modulate microglia-mediated neuroinflammation, thereby offering neuroprotective effects.[1][2][3]
These application notes provide an overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for in vitro and in vivo applications.
Mechanism of Action
This compound functions as a specific activator of ULK1.[1][3] Its mechanism involves binding to the ULK1 complex, which leads to the phosphorylation and activation of ULK1. This activation is a critical step in the initiation of the autophagy cascade. Activated ULK1 phosphorylates downstream targets, leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cellular debris and protein aggregates. The autophagosome then fuses with the lysosome to form an autolysosome, where the contents are degraded. In neuroinflammatory conditions, this enhanced autophagic flux can lead to the clearance of pathological protein aggregates (e.g., mutant SOD1 in ALS) and a reduction in the inflammatory response of microglia. Studies have shown that BL-918 can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound.
Table 1: In Vitro Efficacy of BL-918
| Cell Line | Treatment | Concentration | Outcome | Reference |
| hSODG93A-NSC34 | BL-918 | 5 µM, 10 µM | Dose-dependent induction of ULK1-dependent autophagy and elimination of toxic SOD1 aggregates. | |
| BV2 microglia | BL-918 | Various concentrations | Pretreatment with BL-918 reduced LPS-stimulated Il-1β mRNA levels. | |
| SH-SY5Y | BL-918 | 5 µM | Induced autophagy. |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| SODG93A transgenic mice (ALS model) | BL-918 | 40, 80 mg/kg, b.i.d. | Intragastric (i.g.) | Dose-dependently prolonged lifespan, improved motor function, and enhanced clearance of SOD1 aggregates. | |
| AAV-hα-Syn-injected mice (PD model) | BL-918 | 40 mg/kg, every other day | Oral | Alleviated motor dysfunction and dopaminergic neuron loss; inhibited microglial activation. | |
| Rats (Pharmacokinetic study) | BL-918 | 50 mg/kg | Intragastric | BL-918 and its metabolites were detected in the spinal cord and brain. |
Experimental Protocols
In Vitro Protocol: Assessment of this compound on Microglia-Mediated Neuroinflammation
This protocol describes the use of this compound to modulate lipopolysaccharide (LPS)-induced inflammation in a microglial cell line (e.g., BV2).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
ELISA kit for pro-inflammatory cytokines (e.g., IL-1β, TNF-α)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed BV2 cells in appropriate culture plates (e.g., 24-well plates for RNA/protein analysis) and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Induction of Neuroinflammation: After the pre-treatment period, add LPS to the wells to a final concentration of 100-500 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion analysis).
-
Analysis:
-
Gene Expression Analysis (qPCR): Harvest the cells, extract total RNA, and perform reverse transcription followed by qPCR to analyze the mRNA levels of pro-inflammatory genes such as Il-1β, Tnf-α, and Nos2.
-
Cytokine Secretion Analysis (ELISA): Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using a commercial ELISA kit according to the manufacturer's instructions.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.
Materials:
-
This compound
-
Corn oil
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Equipment for tissue processing, immunohistochemistry, and biochemical analyses.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Preparation of this compound Dosing Solution: Prepare a suspension of this compound in corn oil at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 25g mouse with a 250 µL gavage volume). Ensure the suspension is homogenous before each administration.
-
Treatment Groups: Divide the mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Administration of this compound: Administer this compound (e.g., 40 or 80 mg/kg) or vehicle (corn oil) via oral gavage daily for a predetermined period (e.g., 7 days) prior to the inflammatory challenge.
-
Induction of Neuroinflammation: On the final day of pre-treatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg in sterile saline). The control group receives a saline injection.
-
Post-Injection Monitoring and Tissue Collection: Monitor the animals for signs of sickness. At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
Tissue Processing: Perfuse the mice transcardially with PBS followed by 4% paraformaldehyde. Collect the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Analysis:
-
Immunohistochemistry: Section the brains and perform immunohistochemistry for markers of microglial activation (e.g., Iba1) and neuroinflammation (e.g., NLRP3).
-
Biochemical Analysis: For a separate cohort of animals, collect brain tissue for homogenization and subsequent analysis of pro-inflammatory cytokine levels by ELISA or Western blot for key signaling proteins.
-
Conclusion
This compound is a valuable research tool for studying the role of autophagy in neuroinflammation. Its ability to activate ULK1 and subsequently modulate microglial activation provides a strong rationale for its use in models of neurodegenerative diseases. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this compound in mitigating neuroinflammatory processes. Careful consideration of experimental design, including appropriate controls and outcome measures, will be crucial for obtaining robust and reproducible data.
References
Troubleshooting & Optimization
Optimizing (Rac)-BL-918 Concentration for Autophagy Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-BL-918 for autophagy induction. It includes troubleshooting advice and frequently asked questions in a user-friendly format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is the racemic mixture of BL-918, a potent activator of Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a crucial initiator of the autophagy signaling pathway. BL-918 activates ULK1 by increasing its phosphorylation at serine 317 (Ser317) and Ser555, while reducing phosphorylation at Ser757.[2][3] This activation leads to the formation of autophagosomes and subsequent degradation of cellular components, a process known as cytoprotective autophagy.[2][4] Studies have shown its potential therapeutic effects in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on published studies, a starting concentration in the range of 5-10 µM is recommended for in vitro experiments. For instance, a concentration of 5 µM has been shown to induce autophagy in SH-SY5Y neuron-like cells. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to two years or -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q4: What are the key markers to confirm autophagy induction by this compound?
Several key markers can be assessed to confirm autophagy induction. A time-dependent increase in the levels of LC3-II and Beclin-1, along with a decrease in the level of the selective autophagy substrate SQSTM1/p62, are strong indicators of autophagy. Additionally, monitoring the phosphorylation status of ULK1 at Ser317, Ser555 (activation), and Ser757 (inhibition) can confirm target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no autophagy induction observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1-25 µM) to identify the optimal concentration for your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 36 hours) to determine the optimal treatment duration. | |
| Cell line is resistant to this compound. | Consider using a different cell line known to be responsive to ULK1 activation. | |
| High levels of cytotoxicity observed. | Concentration of this compound is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific cell line. One study showed that concentrations of 0.5-50 µM could reverse MPP+-induced cell death, suggesting a protective effect at certain concentrations. |
| Prolonged exposure to the compound. | Decrease the incubation time. | |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Ensure the stock solution is prepared fresh or properly stored in aliquots to avoid degradation from repeated freeze-thaw cycles. Use freshly opened, high-quality DMSO for dissolution as it can be hygroscopic. |
| Cell culture conditions are not consistent. | Maintain consistent cell passage numbers, confluency, and media conditions across all experiments. | |
| Difficulty in detecting changes in autophagy markers. | Poor antibody quality for Western blotting. | Use validated antibodies for autophagy markers like LC3, p62, and phospho-ULK1. |
| Timing of analysis is not optimal. | Collect cell lysates at different time points after treatment to capture the peak of the autophagic response. |
Experimental Protocols
Dose-Response Experiment for Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for inducing autophagy in a specific cell line.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Your cell line of interest
-
96-well plates
-
MTT or other cell viability assay kit
-
6-well plates for Western blot analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells in a 96-well plate for the viability assay and a 6-well plate for Western blot analysis. Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µM). Include a DMSO-treated vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Harvest cells from the 6-well plate and perform Western blot analysis for LC3-II/LC3-I ratio and p62 levels.
-
Analyze the results to identify the concentration that induces a significant increase in the LC3-II/LC3-I ratio without causing significant cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| EC₅₀ (BL-918) | 24.14 nM | In vitro ULK1 activation | |
| Binding Affinity (Kd for ULK1) | 0.719 µM | Direct binding to ULK1 | |
| Effective In Vitro Concentration | 5-10 µM | Induction of autophagy in SH-SY5Y and hSODG93A-NSC34 cells | |
| Effective In Vivo Dosage (Mice) | 40-80 mg/kg | Therapeutic effect in SODG93A mouse model of ALS | |
| Stock Solution Solvent | DMSO | In vitro experiments |
Visual Guides
This compound Signaling Pathway
Caption: this compound activates ULK1, leading to autophagy induction.
Experimental Workflow for Concentration Optimization
References
Technical Support Center: (Rac)-BL-918 Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (Rac)-BL-918 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A: The solubility of this compound in DMSO has been reported to be ≥ 125 mg/mL (equivalent to 234.33 mM).[1] It is important to note that the term "≥" indicates that the saturation point was not reached at this concentration, and the actual solubility may be higher.
Q2: I see a different solubility value for BL-918. Why is there a discrepancy?
A: You may have encountered solubility data for the enantiomer, BL-918, which is reported to be 30 mg/mL in DMSO. Racemic mixtures, such as this compound, can exhibit different physical properties, including solubility, compared to their individual enantiomers. This difference is often attributed to variations in the crystal lattice energy of the racemate versus the pure enantiomer.
Q3: How should I store a stock solution of this compound in DMSO?
A: For optimal stability, it is recommended to store stock solutions of this compound in DMSO under the following conditions:
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q4: Can I store the this compound DMSO stock solution at room temperature or 4°C?
A: While short-term handling at room temperature during experimental setup is generally acceptable, long-term storage at room temperature or 4°C is not recommended. The stability of this compound in DMSO under these conditions has not been extensively documented. For maximum integrity of the compound, adhere to the recommended storage at -20°C or -80°C.
Q5: Why did my this compound precipitate out of the DMSO solution?
A: Precipitation of this compound from a DMSO solution can be caused by several factors:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and promote precipitation.
-
Supersaturation: If a solution was prepared at a high concentration and then subjected to temperature fluctuations, the compound may crystallize out of the solution.
Troubleshooting Guides
Issue: this compound is not fully dissolving in DMSO.
This guide will help you troubleshoot issues related to the dissolution of this compound in DMSO.
Issue: Precipitate has formed in my this compound DMSO stock solution.
This guide provides steps to address precipitation in your stock solution.
Data Summary
Solubility of this compound and Related Compounds in DMSO
| Compound | Solvent | Reported Solubility | Molar Concentration |
| This compound | DMSO | ≥ 125 mg/mL[1] | ≥ 234.33 mM |
| BL-918 | DMSO | 30 mg/mL | ~56.25 mM |
Recommended Storage and Stability of this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 2 years[1] |
| -20°C | 1 year |
| 4°C | Not Recommended for Long-Term Storage |
| Room Temperature | Not Recommended for Long-Term Storage |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Calculate the required volume of DMSO to achieve the target concentration.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
References
Technical Support Center: (Rac)-BL-918 in Neuronal Cell Lines
Welcome to the technical support center for (Rac)-BL-918. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in neuronal cell line experiments. Based on current literature, this compound and its active enantiomer BL-918 are investigated for their neuroprotective properties through the activation of autophagy, rather than for cytotoxic effects. This guide is structured to address common questions and issues related to its application as a cytoprotective agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
This compound is the racemic mixture of BL-918, a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1).[1][2] ULK1 is a critical initiating enzyme in the autophagy signaling pathway.[3][4] In neuronal cell lines, BL-918 induces cytoprotective autophagy, a cellular process that clears toxic protein aggregates and damaged organelles.[5] This mechanism is being explored for its therapeutic potential in neurodegenerative diseases such as Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).
Q2: In which neuronal cell lines has BL-918 been shown to be effective?
BL-918 has demonstrated cytoprotective effects in several commonly used neuronal cell models:
-
SH-SY5Y cells: A human neuroblastoma cell line used to model Parkinson's disease. BL-918 protects these cells from toxicity induced by MPP+, a neurotoxin.
-
hSODG93A-NSC34 cells: A motor neuron-like cell line expressing a mutant form of SOD1, used as an in vitro model for ALS. In these cells, BL-918 induces autophagy and eliminates toxic SOD1 protein aggregates.
Q3: What is the recommended working concentration for BL-918 in cell culture?
Based on published studies, effective concentrations for observing cytoprotective and autophagy-inducing effects in vitro are typically in the low micromolar range. For instance, concentrations of 5 µM and 10 µM have been successfully used in hSODG93A-NSC34 cells. In SH-SY5Y cells, concentrations ranging from 0.5 µM to 50 µM have been tested, with 5 µM being a common concentration for mechanistic studies. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.
Q4: How does BL-918 impact cellular signaling pathways?
BL-918 primarily activates the ULK1 complex. This activation leads to the phosphorylation of ULK1 at serine residues Ser317 and Ser555, which promotes autophagy. Concurrently, it can decrease the inhibitory phosphorylation at Ser757. The downstream effect is an increased expression of key autophagy markers like LC3-II and Beclin-1, and the degradation of autophagy substrates like p62/SQSTM1. Studies also show that BL-918 can activate the PINK1/Parkin signaling pathway, which is crucial for mitophagy (the selective removal of damaged mitochondria).
Troubleshooting Guide
Issue 1: I am not observing a cytoprotective effect of this compound in my neurotoxin-induced cell model.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound can be cell-type specific. Perform a dose-response experiment (e.g., 0.5 µM to 25 µM) to identify the optimal protective concentration for your model.
-
-
Possible Cause 2: Inappropriate Treatment Timing.
-
Solution: The timing of this compound administration relative to the neurotoxin challenge is critical. Consider pre-treatment with the compound for several hours (e.g., 6-24 hours) before adding the toxic insult to allow for the induction of autophagy.
-
-
Possible Cause 3: Ineffective Autophagy Induction.
-
Solution: Confirm that this compound is inducing autophagy in your cell line. Perform a western blot to check for an increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels. If these markers are unchanged, there may be an issue with the compound's activity or a unique characteristic of your cell model.
-
Issue 2: My western blot results for autophagy markers (LC3-II, p62) are inconsistent after treatment.
-
Possible Cause 1: Incorrect Time Point.
-
Solution: Autophagy is a dynamic process. The levels of LC3-II and p62 change over time. Conduct a time-course experiment (e.g., 6, 12, 24, 36 hours) to determine the peak response time for autophagy induction in your cells following BL-918 treatment.
-
-
Possible Cause 2: Issues with LC3-II Detection.
-
Solution: LC3-II can be challenging to detect reliably. Ensure you are using a validated antibody and consider using an autophagy flux inhibitor (like Bafilomycin A1 or Chloroquine) in a parallel experiment. An accumulation of LC3-II in the presence of an inhibitor confirms that the autophagy pathway is active.
-
-
Possible Cause 3: Compound Stability.
-
Solution: this compound is typically dissolved in DMSO for a stock solution. Ensure the stock solution is stored correctly (e.g., -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions in culture media for each experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on BL-918.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell Line / System | Source |
|---|---|---|---|
| EC₅₀ (ULK1 Activation) | 24.14 nM | Biochemical Assay | |
| Binding Affinity (KD) | 0.719 µM | ULK1 Protein | |
| Effective Concentration | 5 - 10 µM | hSODG93A-NSC34 cells |
| Effective Concentration | 0.5 - 50 µM | SH-SY5Y cells | |
Table 2: In Vivo Administration Doses
| Compound | Dose | Species | Application | Source |
|---|---|---|---|---|
| BL-918 | 40, 80 mg/kg (b.i.d., i.g.) | SODG93A Mice | ALS Model | |
| BL-918 | 20, 40, 80 mg/kg/day (p.o.) | MPTP-induced Mice | Parkinson's Model |
| BL-918 | 50 mg/kg (i.g.) | Rats | Pharmacokinetics | |
b.i.d., i.g.: twice a day, intragastric; p.o.: oral gavage.
Experimental Protocols
Protocol 1: Assessing Cytoprotection in SH-SY5Y Cells
This protocol is adapted from studies evaluating BL-918's protective effects against MPP+-induced toxicity.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 24 hours.
-
Neurotoxin Challenge: Add MPP+ (1-methyl-4-phenylpyridinium) to the wells at a final concentration of 500 µM. Include control wells with no MPP+ and no BL-918.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assay: Assess cell viability using a standard MTT or MTS assay. Read the absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control wells (100% viability) and calculate the percentage of protection conferred by this compound at each concentration.
Protocol 2: Western Blot for Autophagy Markers
This protocol outlines the detection of LC3-II and p62/SQSTM1.
-
Cell Treatment: Plate cells (e.g., SH-SY5Y) in 6-well plates. Treat with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). A separate 10% gel can be used for p62 (approx. 62 kDa).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Visualizations
Caption: Workflow for assessing the cytoprotective effects of this compound.
Caption: Simplified signaling pathway for BL-918-induced neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-BL-918 In Vivo Half-Life and Metabolism
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting in vivo studies on (Rac)-BL-918. The content is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
A1: In a pharmacokinetic study conducted in rats, this compound was found to have a half-life (t½) of 18.0 ± 1.6 hours following intragastric administration.[1] This relatively long half-life suggests sustained exposure in vivo.
Q2: What are the main metabolites of this compound identified in vivo?
A2: In studies with rats, two primary metabolites, designated as M8 and M10, have been identified in the spinal cord and brain.[1][2] The parent compound, this compound, was found to have the highest blood concentration compared to these metabolites after both intragastric and intravenous administration.[1][2]
Q3: What are the proposed metabolic pathways for this compound?
A3: The metabolism of this compound in rats is thought to occur through a variety of reactions, including oxidation, hydrolysis, dehydrogenation, glucuronidation, acetylation, and sulfonation. These transformations lead to the formation of metabolites such as M8 and M10.
Q4: Can this compound and its metabolites cross the blood-brain barrier?
A4: Yes, pharmacokinetic studies in rats have demonstrated that this compound and its metabolites M8 and M10 are present in the brain and spinal cord, indicating their ability to penetrate the blood-brain barrier.
Q5: Which animal models have been used for in vivo studies of this compound?
A5: In vivo research on this compound has utilized rat models for pharmacokinetic and metabolism studies. For efficacy studies, particularly in the context of amyotrophic lateral sclerosis (ALS), the SOD1-G93A transgenic mouse model has been employed.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animals.
-
Possible Cause: Inconsistent administration of the compound, physiological differences between animals, or variations in food and water intake.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent and accurate oral gavage or intravenous injection techniques are used by well-trained personnel.
-
Control Food and Water Access: For oral administration studies, fast animals overnight (approximately 12 hours) prior to dosing to minimize food-related effects on absorption. Ensure consistent access to water.
-
Use a Homogenous Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee uniform dosing.
-
Increase Sample Size: A larger group of animals can help to better understand the average pharmacokinetic profile and its inherent variability.
-
Issue 2: Low or undetectable plasma concentrations of this compound.
-
Possible Cause: Poor oral bioavailability, rapid metabolism, or issues with the bioanalytical method.
-
Troubleshooting Steps:
-
Verify Formulation: For oral studies, ensure the formulation is appropriate for promoting absorption. Consider using a solubilizing agent if poor solubility is suspected.
-
Check for Rapid Metabolism: While the reported half-life is long, extensive first-pass metabolism could reduce systemic exposure after oral dosing. An intravenous administration arm in the study can help determine absolute bioavailability.
-
Optimize Bioanalytical Method: Review the UPLC-Q-TOF-MS parameters. Ensure the mass transitions are correct, and the instrument has adequate sensitivity. Check for ion suppression or matrix effects that could interfere with detection.
-
Confirm Dosing: Double-check dose calculations and the concentration of the dosing solution to rule out administration errors.
-
Issue 3: Difficulty in identifying and characterizing metabolites.
-
Possible Cause: Low abundance of metabolites, complex fragmentation patterns in mass spectrometry, or co-elution with endogenous compounds.
-
Troubleshooting Steps:
-
Concentrate Samples: If metabolite levels are low, consider solid-phase extraction (SPE) or other sample concentration techniques to increase their abundance for detection.
-
Utilize High-Resolution Mass Spectrometry: Employing high-resolution instruments like a Q-TOF-MS can provide accurate mass measurements, which are crucial for determining the elemental composition of metabolites.
-
Perform Tandem MS (MS/MS): Fragmenting the metabolite ions (MS/MS) can provide structural information. Compare the fragmentation pattern of the metabolite to that of the parent drug to identify the site of metabolic modification.
-
Optimize Chromatographic Separation: Adjust the UPLC gradient, column chemistry, or mobile phase to improve the separation of metabolites from each other and from interfering matrix components.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intragastric Administration)
| Parameter | Value |
| Half-Life (t½) | 18.0 ± 1.6 h |
| Time to Maximum Concentration (Tmax) | 10.7 ± 0.4 h |
| Mean Residence Time (MRT0-t) | 28.1 ± 0.3 h |
| Absolute Bioavailability (F) | 23.5% |
Data sourced from a pharmacokinetic study in rats.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol is a representative example based on standard methodologies for pharmacokinetic studies.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Acclimatization: Acclimate animals for at least one week before the experiment with free access to standard chow and water.
2. Dosing Formulation:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration should be appropriate for the target dose.
-
Intragastric (IG): Prepare a suspension of this compound in a vehicle like 0.5% carboxymethylcellulose (CMC-Na) in water.
3. Study Design:
-
Divide rats into two groups: IV administration and IG administration.
-
Fast the animals overnight (with access to water) before dosing.
-
IV Group: Administer a single bolus dose of this compound via the tail vein.
-
IG Group: Administer a single dose of this compound via oral gavage.
4. Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:
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Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours.
-
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
5. Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
6. Bioanalysis (UPLC-Q-TOF-MS):
-
Sample Preparation: Perform a protein precipitation extraction by adding a volume of cold acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a UPLC system with a C18 column. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Mass Spectrometry: Analyze the samples using a Q-TOF mass spectrometer in positive ion mode. Monitor for the specific mass-to-charge ratios (m/z) of this compound and its expected metabolites.
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (t½, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis software.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Proposed metabolic pathways of this compound.
References
Technical Support Center: Understanding the Role of (Rac)-BL-918 Metabolites M8 and M10
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving (Rac)-BL-918 and its metabolites, M8 and M10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of BL-918, a potent small-molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a crucial serine/threonine kinase that initiates the process of autophagy, a cellular mechanism for degrading and recycling damaged organelles and protein aggregates.[1] By activating ULK1, BL-918 induces cytoprotective autophagy, which has shown therapeutic potential in models of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2]
Q2: What are M8 and M10, and how are they related to this compound?
M8 and M10 are metabolites of this compound. In vivo studies in rats have shown that after administration of BL-918, it is metabolized into various forms, with M8 and M10 being two of the identified metabolites present in the spinal cord and brain.[1] This indicates that both the parent compound and these metabolites can cross the blood-brain barrier.
Q3: What is the known biological activity of metabolites M8 and M10?
Currently, there is limited publicly available information on the specific biological activities of metabolites M8 and M10. While a key study involved treating cells with M8 and M10, the specific results of these experiments regarding their ability to activate ULK1 or induce autophagy have not been detailed in the available literature. The primary focus of the published research has been on the parent compound, BL-918. It is known that the in vivo exposure to BL-918 is higher than that of its metabolites M8 and M10. Further research is needed to fully characterize the pharmacological profiles of M8 and M10.
Q4: What are the key signaling pathways activated by BL-918?
BL-918 directly activates ULK1, a key initiator of the autophagy pathway. This activation leads to the phosphorylation of downstream targets and the formation of the autophagosome. The activation of ULK1 by BL-918 appears to be independent of AMPK, a common upstream regulator of ULK1, but may involve feedback modulation of mTOR.
Troubleshooting Guides
Problem: Inconsistent results in cell-based autophagy assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Different cell lines may have varying levels of ULK1 expression and responsiveness to BL-918. Ensure you are using a cell line known to be responsive, such as hSOD1G93A-NSC34 cells as referenced in the literature. |
| Compound solubility | This compound may have limited solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO before adding to cell culture media. Refer to the experimental protocols for recommended solvent and concentration. |
| Assay timing | The induction of autophagy is a dynamic process. Optimize the treatment duration with BL-918. Time-course experiments are recommended to identify the peak of autophagic activity in your specific cell line. |
| Autophagy flux measurement | An accumulation of autophagosomes could indicate either increased formation or a blockage in their degradation. To accurately measure autophagy, it is recommended to assess autophagic flux using lysosomal inhibitors like Bafilomycin A1 in conjunction with BL-918 treatment. |
Problem: Difficulty in detecting M8 and M10 metabolites in in vivo samples.
| Possible Cause | Troubleshooting Step |
| Low in vivo concentrations | Pharmacokinetic studies show that the concentrations of M8 and M10 are lower than the parent compound BL-918. A highly sensitive analytical method, such as UPLC-Q-TOF-MS, is required for their detection. |
| Sample collection timing | The peak concentrations of M8 and M10 may occur at different time points than the parent compound. A time-course study with sample collection at multiple time points post-administration is necessary to capture the Cmax of the metabolites. |
| Sample processing | Ensure that the sample extraction and processing methods are optimized for the detection of these specific metabolites. Refer to established protocols for sample preparation for mass spectrometry analysis. |
Data Presentation
Table 1: Pharmacokinetic Parameters of BL-918 (M0), M8, and M10 in Rats after Intragastric Administration (50 mg/kg)
| Parameter | BL-918 (M0) | M8 | M10 |
| Tmax (h) | 10.7 ± 0.4 | - | - |
| t1/2 (h) | 18.0 ± 1.6 | - | - |
| MRT(0-t) (h) | 28.1 ± 0.3 | - | - |
| F (%) | 23.5 | - | - |
| Data extracted from a study in rats. '-' indicates data not available in the cited source. |
Table 2: Plasma Concentration of BL-918 (M0), M8, and M10 in Rats Following a Single Intravenous Administration of BL-918 (2.5 mg/kg)
| Analyte | Concentration Profile |
| BL-918 (M0) | Reached the highest blood concentration compared to M8 and M10. |
| M8 | Lower blood concentration than BL-918. |
| M10 | Lower blood concentration than BL-918. |
| This table summarizes the qualitative findings from the pharmacokinetic study. |
Experimental Protocols
1. In Vitro Cell Treatment with this compound, M8, and M10
This protocol is adapted from a study on hSOD1 mutant NSC34 cells.
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Cell Culture:
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Transiently transfect hSOD1WT-mCherry-NSC34 and hSOD1G93A-mCherry-NSC34 cells.
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Incubate for 12 hours post-transfection.
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Seed the cells in 96-well flat-bottom microtiter plates.
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-
Treatment:
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After 12 hours of seeding, treat the cells with this compound, M8, or M10 at the desired concentration (e.g., 10 μM).
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Incubate the treated cells for 36 hours.
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Cell Fixation and Staining:
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Remove the culture medium.
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Add 100 μL of a 10% methanol solution to fix the cells.
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Remove the methanol solution.
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Add 100 μL of crystal violet staining solution.
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Stain for 20 minutes at 25°C.
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Analysis:
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Scan the dyed cells using an imaging system (e.g., IN Cell 6000 HCA system).
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Quantify the number of cells using image analysis software (e.g., ImageJ).
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2. Pharmacokinetic Analysis of BL-918 and its Metabolites in Rats
This protocol provides a general overview based on the methodology described in the literature.
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Animal Model and Dosing:
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Use male rats, separated into experimental and control groups.
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For intragastric administration, administer 50 mg/kg of BL-918.
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For intravenous administration, inject 2.5 mg/kg of BL-918.
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Sample Collection:
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Collect plasma samples at various time points (e.g., 0.5, 1, 2, 4, 6, 7, 8, 10, 12, 24, 36 hours) from the external jugular vein into heparinized tubes.
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Collect urine, feces, and bile at specified intervals.
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Collect spinal cord and cerebral cortex tissues at the end of the study.
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-
Sample Preparation:
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Centrifuge blood samples to separate plasma.
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Process tissue samples as required for analysis.
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-
Analytical Method:
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Analyze samples using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).
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-
Data Analysis:
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Use appropriate software (e.g., Metabolynx™) to process the UPLC-Q-TOF-MS data.
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Screen for potential metabolites based on precise molecular weights and MS/MS fragmentation patterns.
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Calculate pharmacokinetic parameters using a non-compartmental model.
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Mandatory Visualizations
Caption: ULK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for this compound and Metabolites.
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-BL-918 Technical Support Center: Ensuring Specificity in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-BL-918, a potent activator of UNC-51-like kinase 1 (ULK1) and an inducer of autophagy. Our focus is to equip you with the necessary knowledge and tools to control for potential non-specific effects, ensuring the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of BL-918, an orally active small molecule that functions as a potent activator of ULK1, a serine/threonine kinase crucial for the initiation of autophagy.[1][2] BL-918 binds to ULK1 with a high affinity (KD = 0.719 μM) and has an EC50 of 24.14 nM for ULK1 activation.[2][3] Its primary mechanism involves targeting the ULK1 complex, leading to increased phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and decreased phosphorylation at the mTOR-mediated inhibitory site (Ser757).[2] This activation of ULK1 initiates the autophagy cascade, a cellular process for degrading and recycling cellular components, which has shown cytoprotective effects in models of neurodegenerative diseases like Parkinson's and ALS.
Q2: What are the known specific effects of BL-918 on the autophagy pathway?
BL-918 has been demonstrated to induce several key markers of autophagy in a time-dependent manner, including:
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Increased expression of LC3-II, a key marker of autophagosome formation.
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Elevated expression and phosphorylation of Beclin-1, another essential autophagy protein.
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Reduced levels of SQSTM1/p62, a protein that is selectively degraded by autophagy.
Q3: Are there any known non-specific effects or off-target activities of this compound?
While BL-918 is characterized as a specific ULK1 activator, researchers should be aware of potential effects beyond direct ULK1 modulation. One study has reported that BL-918 can also activate the PINK1/Parkin signaling pathway, which is involved in mitophagy, a selective form of autophagy that clears damaged mitochondria. It is crucial to consider this when interpreting data, especially in studies focused on mitochondrial health. At present, a comprehensive kinase selectivity profile for BL-918 is not widely published, highlighting the importance of rigorous control experiments.
Q4: Is there an inactive enantiomer of BL-918 available to use as a negative control?
This compound is a racemic mixture, meaning it contains both enantiomers of the BL-918 molecule. While the use of an inactive enantiomer is an ideal negative control in pharmacology, there is currently no commercially available, confirmed inactive enantiomer of BL-918. Therefore, researchers must employ alternative control strategies to validate the specificity of their findings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides solutions to ensure reliable results.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Autophagy Induction | 1. Variability in cell culture conditions (e.g., serum concentration, cell density).2. Degradation of this compound in media over long-term experiments. | 1. Standardize cell seeding density and use a consistent lot and concentration of serum. Perform experiments at a similar confluence.2. For experiments longer than 24-48 hours, consider replenishing the media with freshly prepared this compound. |
| High Background Autophagy | 1. Cell line-specific characteristics.2. Stress induced by experimental procedures (e.g., prolonged incubation, phototoxicity during imaging). | 1. Characterize the basal autophagy levels in your cell line. Some cell lines have inherently high basal autophagy.2. Minimize cell stress by optimizing incubation times and reducing light exposure during fluorescence microscopy. |
| Difficulty Detecting LC3-II by Western Blot | 1. Poor antibody quality or incorrect antibody dilution.2. Insufficient protein loading or poor transfer.3. LC3-II is rapidly degraded in the lysosome. | 1. Use a validated anti-LC3B antibody and optimize the dilution.2. Ensure adequate protein loading (20-30 µg) and optimize transfer conditions (e.g., use PVDF membranes).3. To confirm autophagic flux, co-treat with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine to block LC3-II degradation and allow for its accumulation. |
| Observed effects are not rescued by ULK1 knockdown/knockout | 1. The observed phenotype is due to off-target effects of this compound.2. Incomplete knockdown/knockout of ULK1. | 1. Investigate other potential pathways, such as the PINK1/Parkin pathway. Use structurally unrelated autophagy inducers to confirm the phenotype is related to autophagy.2. Confirm the efficiency of your ULK1 knockdown or knockout by Western blot or qPCR. |
Experimental Protocols
Protocol 1: Validating ULK1-Dependent Autophagy Induction
This protocol outlines the key steps to confirm that the effects of this compound are mediated through ULK1.
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Cell Culture and Treatment:
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Culture cells of interest (e.g., SH-SY5Y, HeLa) to 70-80% confluency.
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Treat cells with a dose-range of this compound (e.g., 0.5-50 µM) for a specified time (e.g., 6-24 hours).
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Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation with EBSS or treatment with rapamycin).
-
-
Western Blot Analysis:
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Lyse cells and perform SDS-PAGE and Western blotting.
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Probe for the following proteins:
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p-ULK1 (Ser317/Ser555) - Expect an increase.
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p-ULK1 (Ser757) - Expect a decrease.
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Total ULK1
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LC3B (for LC3-I to LC3-II conversion) - Expect an increase in the LC3-II/LC3-I ratio.
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p62/SQSTM1 - Expect a decrease.
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GAPDH or β-actin as a loading control.
-
-
-
Genetic Knockdown/Knockout of ULK1:
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Use siRNA or CRISPR/Cas9 to deplete ULK1 expression in your cell line.
-
Confirm knockdown/knockout efficiency by Western blot.
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Treat ULK1-deficient cells and control cells with this compound.
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Assess autophagy markers. The induction of autophagy by this compound should be significantly attenuated in ULK1-deficient cells.
-
-
Kinase-Dead ULK1 Mutant:
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In ULK1 knockout cells, express either wild-type ULK1 or a kinase-dead mutant of ULK1.
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Treat with this compound and assess autophagy markers. The effects of this compound should be rescued by wild-type ULK1 but not the kinase-dead mutant.
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Protocol 2: Measuring Autophagic Flux
This protocol is essential to distinguish between the induction of autophagy and the blockage of lysosomal degradation.
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Cell Treatment:
-
Prepare four groups of cells:
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Vehicle control (DMSO)
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This compound
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Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)
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This compound + Lysosomal inhibitor
-
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Incubate for a short period (e.g., 2-4 hours) as lysosomal inhibitors can be toxic.
-
-
Analysis:
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Perform Western blotting for LC3B.
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Interpretation: A further increase in LC3-II levels in the co-treatment group compared to the lysosomal inhibitor alone indicates an increase in autophagic flux, confirming that this compound is inducing autophagy.
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Visualizing Pathways and Workflows
Caption: ULK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
References
Limitations of synthetic ULK1 activators like (Rac)-BL-918
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing synthetic ULK1 activators, with a specific focus on (Rac)-BL-918.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate ULK1?
This compound is the racemic mixture of BL-918, a potent small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1).[1][2] BL-918, its active enantiomer, directly targets the ULK1 complex to induce cytoprotective autophagy.[3][4] Studies have shown that BL-918-mediated ULK1 activation is independent of the upstream mTOR and AMPK signaling pathways.[5] It promotes the phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and decreases phosphorylation at the inhibitory site (Ser757), leading to the initiation of the autophagy cascade.
Q2: What is the difference between this compound and BL-918?
This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (isomers that are mirror images of each other) of the BL-918 molecule. BL-918 is the specific, active enantiomer that has been characterized as a potent ULK1 activator. The use of a racemic mixture like this compound may introduce variability, as one enantiomer may be less active or have different off-target effects compared to the other.
Q3: What are the recommended working concentrations for this compound?
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In vitro (cell culture): Effective concentrations for inducing autophagy in various neuronal cell lines (PC12, NSC34, SH-SY5Y) have been reported in the range of 5-10 µM for treatment durations of 6 to 36 hours.
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In vivo (rodent models): For amyotrophic lateral sclerosis (ALS) mouse models, oral administration of BL-918 at 40 and 80 mg/kg has been used. In a Parkinson's disease mouse model, oral gavage of 20, 40, or 80 mg/kg/day has been reported.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations of ≥ 125 mg/mL. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, aliquoted stock solutions should be stored at -80°C for up to two years. For shorter periods, storage at -20°C for up to one year is also acceptable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak induction of autophagy (e.g., no increase in LC3-II) | 1. Suboptimal concentration: The effective concentration can be cell-type dependent. 2. Insufficient treatment time: Autophagy induction is a dynamic process. 3. Compound inactivity: Improper storage or handling may have degraded the compound. 4. ULK1-independent autophagy pathway: The experimental system may utilize a different autophagy initiation pathway. | 1. Perform a dose-response experiment (e.g., 1-20 µM) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 36 hours) to identify the peak of autophagy induction. 3. Use a fresh aliquot of this compound and ensure proper storage conditions. 4. Confirm the presence and functionality of the ULK1 complex in your experimental model. Consider using a positive control for ULK1-dependent autophagy, such as starvation. |
| High cellular toxicity or unexpected cell death | 1. High concentration of this compound: Excessive activation of autophagy can lead to cell death. 2. Off-target effects: As with many kinase modulators, off-target activities are possible, although specific off-target effects for this compound are not well-documented. 3. DMSO toxicity: High concentrations of the solvent can be toxic to cells. | 1. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your autophagy experiment. 2. Reduce the concentration to the lowest effective dose. If toxicity persists, consider using a different ULK1 activator. 3. Ensure the final DMSO concentration in your cell culture medium is below 0.5%. |
| Inconsistent results between experiments | 1. Use of a racemic mixture: The two enantiomers in this compound may have different potencies and off-target effects, leading to variability. 2. Compound precipitation: The compound may not be fully dissolved in the culture medium. 3. Variability in cell culture conditions: Cell passage number, density, and media composition can affect the autophagic response. | 1. For greater consistency, it is advisable to use the pure, active enantiomer, BL-918, if available. 2. Ensure the final concentration of this compound is below its solubility limit in the culture medium. Briefly vortex or sonicate the stock solution before diluting it into the medium. 3. Maintain consistent cell culture practices and use cells within a defined passage number range. |
Data Presentation
Table 1: Quantitative Data for Synthetic ULK1 Activators
| Compound | Type | EC50 (nM) | Kd (µM) | Notes |
| BL-918 | Activator | 24.14 | 0.719 | Active enantiomer of this compound. |
| This compound | Activator | Not Available | Not Available | Racemic mixture. |
| LYN-1604 | Activator | 18.94 | 0.2914 | Potent ULK1 activator. |
Experimental Protocols
Protocol 1: In Vitro Autophagy Induction and Analysis by Western Blot
This protocol describes how to treat a mammalian cell line with this compound and assess autophagy induction by monitoring the levels of key autophagy markers, LC3-II and p62.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y, NSC34)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 5 µM or 10 µM) by diluting the stock solution directly into the culture medium. Include a vehicle control (DMSO only) at the same final concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of (Rac)-BL-918
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when working with (Rac)-BL-918, particularly concerning its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of BL-918. BL-918 is a potent and orally active activator of UNC-51-like kinase 1 (ULK1).[1][2][3] ULK1 is a key initiator of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. By activating ULK1, BL-918 induces cytoprotective autophagy, which has shown therapeutic potential in preclinical models of neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis (ALS).[2][4]
Q2: What is known about the solubility and bioavailability of BL-918?
Q3: What are common reasons for poor bioavailability of a compound like this compound?
Poor oral bioavailability is a frequent challenge in drug development and can be attributed to several factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a primary reason for low bioavailability.
-
Low Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds?
Several formulation strategies can be used to enhance the bioavailability of drugs with low water solubility. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility.
-
Use of Co-solvents and Surfactants: These can help to solubilize the drug in aqueous solutions.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Salt Formation: Converting the drug into a salt form can increase its solubility in water.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent results in in vitro cell-based assays. | Poor solubility of this compound in aqueous cell culture media. | - Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent toxicity. - Sonication of the stock solution before dilution may aid in dissolution. - Consider using a formulation with a non-toxic solubilizing agent. |
| High variability in plasma concentrations in animal studies. | Incomplete or variable dissolution of the compound in the gastrointestinal tract. | - Optimize the formulation. Consider using a suspension, a solution with co-solvents, or a lipid-based formulation. - Control for factors that can affect absorption, such as the fasting state of the animals. - Ensure consistent administration technique (e.g., gavage volume, speed of administration). |
| Low oral bioavailability observed in pharmacokinetic studies. | Poor aqueous solubility, low intestinal permeability, or high first-pass metabolism. | - To address solubility: Employ formulation strategies as mentioned in FAQ 4 (e.g., micronization, solid dispersion). - To assess permeability: Conduct in vitro permeability assays using Caco-2 cell monolayers. - To evaluate metabolism: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the dissolution rate of different formulations of this compound.
Materials:
-
This compound formulation
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC system for quantification
Method:
-
Prepare the dissolution medium and pre-heat to 37°C.
-
Place a known amount of the this compound formulation into the dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for determining the oral bioavailability of this compound.
Materials:
-
This compound formulation for oral and intravenous administration
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the animals overnight prior to dosing.
-
Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer a known dose of this compound to each animal.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: ULK1 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Decision tree for troubleshooting poor bioavailability.
References
Technical Support Center: Cell Viability Assays with (Rac)-BL-918
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-BL-918 in cell viability assays, particularly when working with high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of BL-918, a potent small molecule activator of UNC-51-like kinase 1 (ULK1).[1] ULK1 is a crucial serine/threonine kinase that initiates the autophagy pathway.[2] By activating ULK1, this compound induces cytoprotective autophagy, a cellular process for degrading and recycling damaged organelles and proteins. This mechanism has shown therapeutic potential in models of neurodegenerative diseases such as Parkinson's and ALS.[2][3][4]
Q2: I'm observing a U-shaped dose-response curve with this compound in my MTT/XTT assay. What could be the cause?
A U-shaped or bell-shaped dose-response curve, where cell viability appears to increase at higher concentrations of a compound, is a common artifact in tetrazolium-based assays. Several factors could be contributing to this observation with this compound:
-
Compound Precipitation: At high concentrations, this compound may exceed its solubility in the cell culture medium and precipitate. These precipitates can scatter light and interfere with the absorbance reading of the formazan product, leading to an artificially high signal.
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Direct Chemical Interference: this compound contains a thiourea moiety. Thiourea derivatives have been reported to possess reducing potential. It is possible that at high concentrations, this compound directly reduces the tetrazolium salt (MTT or XTT) to its colored formazan product, independent of cellular metabolic activity. This would result in a false-positive signal for cell viability.
Q3: How can I determine if this compound is precipitating in my cell culture?
You can assess compound precipitation through the following methods:
-
Visual Inspection: Carefully examine the wells of your culture plate under a light microscope before and after adding this compound. Look for the presence of crystals, amorphous particles, or a cloudy appearance in the medium.
-
Spectrophotometric Analysis: In a cell-free 96-well plate, prepare serial dilutions of this compound in your cell culture medium. Measure the absorbance at a wavelength outside the absorbance spectrum of the compound and the formazan product (e.g., 600-650 nm). An increase in absorbance with increasing concentration can indicate the formation of a precipitate.
Q4: How can I test for direct chemical interference of this compound with my viability assay?
To determine if this compound is directly reducing the assay reagent, perform the following control experiment:
-
Prepare a 96-well plate with the same serial dilutions of this compound in cell culture medium as your main experiment, but do not add any cells.
-
Add the MTT or XTT reagent to these wells.
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Incubate for the same period as your cellular assay.
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If a color change is observed in the absence of cells, it indicates direct chemical interference.
Q5: My LDH assay results are inconsistent with my MTT/XTT results. Why might this be?
MTT and XTT assays measure metabolic activity as an indicator of cell viability, while the LDH (lactate dehydrogenase) assay measures membrane integrity by quantifying the release of LDH from damaged cells. Discrepancies can arise because a compound might affect metabolic function before causing cell membrane rupture. It is also possible for a compound to inhibit cell proliferation without being cytotoxic, which would lead to a decrease in the MTT/XTT signal but no significant increase in LDH release.
Troubleshooting Guide
The following tables summarize common issues, their potential causes, and recommended solutions when performing cell viability assays with high concentrations of this compound.
Table 1: Troubleshooting High Background or False Positives in MTT/XTT Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High absorbance in cell-free controls | Direct reduction of MTT/XTT by this compound. | - Perform a cell-free control experiment to quantify the extent of interference. - Subtract the background absorbance from the compound-only wells from the experimental wells. - Consider using a non-tetrazolium-based assay, such as the LDH assay or a crystal violet assay. |
| U-shaped dose-response curve | Compound precipitation at high concentrations. | - Visually inspect wells for precipitates. - Determine the solubility limit of this compound in your culture medium and test concentrations below this limit. - If higher concentrations are necessary, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
| Direct chemical interference. | - As above, perform cell-free controls and subtract the background. | |
| High variability between replicates | Uneven compound precipitation. | - Ensure thorough mixing of the compound in the medium before and during plating. - Prepare fresh dilutions for each experiment. |
Table 2: Troubleshooting Low Signal or Unexpected Results
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected cell viability | Cytotoxicity of this compound at high concentrations. | - This may be a true biological effect. - Confirm with a secondary, mechanistically different viability assay (e.g., LDH assay). |
| Solvent toxicity (e.g., DMSO). | - Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a solvent control (vehicle) in your experiment. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | - Prepare a large batch of concentrated stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. - Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 650 nm.
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X lysis buffer to the "maximum LDH release" wells and incubate for 15 minutes at 37°C. Centrifuge the plate and transfer 50 µL of the supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well of the supernatant plate.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound-mediated ULK1 activation and induction of autophagy.
Experimental Workflow for Troubleshooting Assay Interference
Caption: A logical workflow for troubleshooting unexpected results in cell viability assays.
Logical Diagram for Diagnosing Assay Artifacts
Caption: A decision tree to diagnose the cause of artificially high absorbance readings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (Rac)-BL-918 in experimental setups
Technical Support Center: (Rac)-BL-918
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic form of BL-918, a potent, orally active small molecule activator of UNC-51-like kinase 1 (ULK1).[1][2][3] ULK1 is a crucial serine/threonine kinase that initiates the autophagy pathway. By activating ULK1, this compound induces cytoprotective autophagy, making it a valuable tool for research in areas such as neurodegenerative diseases like Parkinson's and ALS.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to prevent degradation. Recommended storage conditions are summarized in the table below. For solutions in solvents like DMSO, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is highly soluble in DMSO (≥ 125 mg/mL). It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO (which has absorbed water) can significantly impact the solubility and stability of the compound. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are often required.
Q4: How stable is this compound in aqueous cell culture media?
A4: The stability of small molecules like this compound in aqueous media can vary depending on the compound's chemical structure, the pH of the media, and the presence of serum proteins. As a thiourea-containing compound, this compound may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh working solutions in your cell culture medium for each experiment and to minimize the time the compound spends in the aqueous environment before being added to cells. For long-term experiments, consider refreshing the media with a fresh preparation of the compound at regular intervals.
Q5: Are there any known chemical incompatibilities for this compound?
Troubleshooting Guides
This section provides solutions to common problems that may be indicative of this compound degradation.
Issue 1: Inconsistent or No Biological Effect
Potential Cause: The compound may have degraded in the stock solution or in the experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution prepared with anhydrous DMSO and stored correctly in aliquots at -80°C or -20°C?
-
Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
If degradation of the stock is suspected, prepare a fresh stock solution from the powder.
-
-
Assess Stability in Working Solution:
-
Prepare the working solution in your experimental medium immediately before use.
-
For long-duration experiments (>24 hours), consider replenishing the medium with a freshly prepared compound solution.
-
-
Perform a Dose-Response Experiment:
-
A shallow or shifted dose-response curve compared to previous experiments can indicate reduced compound potency due to degradation.
-
-
Control for Environmental Factors:
-
Protect solutions from prolonged exposure to light and elevated temperatures, as these factors can accelerate the degradation of thiourea derivatives.
-
A logical workflow for troubleshooting inconsistent results is presented below.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation Observed in Cell Culture Media
Potential Cause: This is often a solubility issue rather than degradation, but the two can be linked if a degradation product is less soluble. "Solvent shock" can also cause precipitation when a concentrated DMSO stock is diluted into an aqueous medium.
Troubleshooting Steps:
-
Optimize Dilution Method:
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Add the stock solution to the medium dropwise while vortexing or swirling to ensure rapid mixing and minimize localized high concentrations.
-
-
Check Final Concentration:
-
Ensure the final experimental concentration does not exceed the solubility limit of this compound in your specific medium.
-
The final concentration of DMSO should typically be kept below 0.5% to avoid solvent toxicity.
-
-
Consider Serum Content:
-
If using low-serum or serum-free media, consider that serum proteins like albumin can help solubilize hydrophobic compounds.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation(s) |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| Solution in DMSO | -80°C | 2 years | |
| Solution in DMSO | -20°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Citation(s) |
| DMSO | ≥ 125 mg/mL (≥ 234.33 mM) | Use of newly opened, anhydrous DMSO is recommended for best results. | |
| In vivo | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh on the day of use. Heating/sonication may aid dissolution. |
Experimental Protocols
Protocol: In Vitro Autophagy Induction Assay in SH-SY5Y Cells
This protocol outlines a general method for treating SH-SY5Y cells with this compound to induce autophagy, with steps included to minimize compound degradation.
1. Preparation of Stock Solution (10 mM): a. Aseptically weigh out the required amount of this compound powder. b. Add anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is fully dissolved. d. Aliquot into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
2. Cell Seeding: a. Culture SH-SY5Y cells in your preferred medium (e.g., DMEM/F12 with 10% FBS). b. Seed cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment. c. Incubate for 24 hours under standard conditions (37°C, 5% CO₂).
3. Preparation of Working Solution and Cell Treatment: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. b. Pre-warm the required volume of cell culture medium to 37°C. c. Prepare serial dilutions of this compound in the pre-warmed medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare these solutions immediately before use. d. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO). e. Incubate for the desired experimental duration (e.g., 24 hours).
4. Analysis: a. After incubation, cells can be lysed for downstream analysis, such as Western blotting for autophagy markers like LC3-II and p62/SQSTM1.
The workflow for this experiment is visualized below.
Caption: Experimental workflow for an in vitro autophagy assay.
Signaling Pathway Visualization
This compound acts as an activator of the ULK1 complex, a key initiator of the autophagy signaling cascade. The simplified diagram below illustrates this activation step.
Caption: Activation of the ULK1 complex by this compound.
References
Validation & Comparative
(Rac)-BL-918 vs rapamycin for autophagy induction
An Objective Comparison of (Rac)-BL-918 and Rapamycin for Autophagy Induction
For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inducer is critical for experimental success. This guide provides a detailed comparison of two prominent autophagy-inducing compounds: this compound, a direct activator of UNC-51-like kinase 1 (ULK1), and rapamycin, a well-established inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). This comparison is based on their mechanisms of action, supporting experimental data, and detailed protocols for assessing their efficacy.
Mechanism of Action: A Tale of Two Pathways
This compound and rapamycin induce autophagy by modulating the activity of the ULK1 complex, a key initiator of the autophagic process. However, they achieve this through distinct upstream signaling pathways.
This compound is the racemate of BL-918, a potent and specific small-molecule activator of ULK1.[1] It directly binds to and enhances the kinase activity of ULK1, thereby initiating the downstream cascade of autophagy.[2] This targeted activation offers a direct route to inducing autophagy, independent of the cellular nutrient status as sensed by mTORC1.
Rapamycin , a macrolide antibiotic, induces autophagy indirectly by inhibiting mTORC1.[3] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[4] Rapamycin, by binding to FKBP12 and subsequently inhibiting mTORC1, prevents this inhibitory phosphorylation, leading to the de-repression and activation of the ULK1 complex and subsequent autophagy induction.[4]
Signaling Pathway Diagrams
The distinct mechanisms of this compound and rapamycin are illustrated in the following signaling pathway diagrams.
Caption: this compound directly activates the ULK1 complex to initiate autophagy.
Caption: Rapamycin inhibits mTORC1, leading to the activation of the ULK1 complex and autophagy.
Performance Comparison: Quantitative Data
A direct comparison of BL-918 and rapamycin was performed in a study investigating their therapeutic potential for amyotrophic lateral sclerosis (ALS). The following tables summarize the key quantitative findings from this and other relevant studies.
| Parameter | This compound | Rapamycin | Reference |
| Target | ULK1 | mTORC1 | |
| Mechanism | Direct Activator | Indirect Activator (via mTORC1 inhibition) | |
| Potency (EC50) | 24.14 nM (for ULK1 activation) | Cell-type and context-dependent (nM range) |
Table 1: General Comparison of this compound and Rapamycin
| Cell Line | Compound | Concentration | Treatment Duration | Effect on Autophagy Markers | Reference |
| hSODG93A-NSC34 | BL-918 | 10 µM | 24 h | Increased LC3-II/LC3-I ratio, decreased p62, reduced SOD1 aggregates | |
| hSODG93A-NSC34 | Rapamycin | 50 nM | 24 h | Increased LC3-II/LC3-I ratio, decreased p62, reduced SOD1 aggregates | |
| PC12, NSC34, hSODWT-NSC34, hSODG93A-NSC34 | BL-918 | 5 µM and 10 µM | 24 h | Dose-dependent increase in LC3-II expression | |
| Human Neuroblastoma cells | Rapamycin | Not specified | Not specified | Increased Beclin-1 and LC3-II/LC3-I ratio, decreased p62 |
Table 2: In Vitro Efficacy on Autophagy Markers
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to assess autophagy induction by this compound and rapamycin.
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-BL-918 and Other ULK1 Activators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-BL-918 with other Unc-51 like autophagy activating kinase 1 (ULK1) activators. The information is supported by experimental data to aid in the selection of appropriate compounds for autophagy research.
This compound is the racemic mixture of BL-918, a potent, orally active small-molecule activator of ULK1.[1][2] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process essential for the degradation and recycling of cellular components.[1][3] By activating ULK1, this compound induces cytoprotective autophagy, making it a valuable tool for studying autophagy-related pathways and a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[1]
This guide compares this compound with other known ULK1 activators, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of ULK1 Activators
The following table summarizes the key quantitative data for this compound and other selected ULK1 activators. This data is essential for comparing the potency and binding affinity of these compounds.
| Compound | Type | EC50 (nM) | Binding Affinity (KD) | Cell-Based Assay Notes | Therapeutic Area of Interest |
| This compound / BL-918 | Small Molecule | 24.14 | 0.719 µM | Induces autophagy in SH-SY5Y cells; reverses MPP+-induced cell death. | Parkinson's Disease, ALS |
| LYN-1604 | Small Molecule | 18.94 | 291.4 nM | Induces cell death in triple-negative breast cancer (TNBC) cells (MDA-MB-231). | Triple-Negative Breast Cancer |
| Candidine | Natural Product (Phytochemical) | Not determined | Computationally predicted high affinity | Identified through virtual screening as a potential ULK1 activator. | Amyotrophic Lateral Sclerosis (ALS) |
| Delavinone | Natural Product (Phytochemical) | Not determined | Computationally predicted high affinity | Identified through virtual screening as a potential ULK1 activator. | Amyotrophic Lateral Sclerosis (ALS) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate the ULK1 signaling pathway and a general workflow for assessing ULK1 activator efficacy.
References
- 1. Exploring bioactive phytochemicals as ULK1 activators for enhancing cytoprotective autophagy in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-BL-918 and SBI-0206965: Two Modulators of Autophagy with Opposing Mechanisms
In the landscape of cellular signaling and drug discovery, the precise modulation of pathways governing cellular homeostasis is paramount. Autophagy, a critical catabolic process for cellular recycling and stress response, is a key therapeutic target. Two small molecules, (Rac)-BL-918 and SBI-0206965, have emerged as significant tools for researchers studying this pathway, albeit with fundamentally different mechanisms of action. While both interact with Unc-51 like autophagy activating kinase 1 (ULK1), this compound acts as an activator, promoting autophagy, whereas SBI-0206965 functions as an inhibitor, not only of ULK1 but more potently of AMP-activated protein kinase (AMPK). This guide provides a detailed comparison of their efficacy, mechanisms, and experimental considerations for researchers in drug development and cellular biology.
At a Glance: Key Differences
| Feature | This compound | SBI-0206965 |
| Primary Target | ULK1[1][2] | AMPK[3][4][5] |
| Secondary/Other Targets | Not specified | ULK1, NUAK1, MARK3/4 |
| Mechanism of Action | ULK1 Activator | AMPK Inhibitor (Type IIb), ULK1 Inhibitor |
| Effect on Autophagy | Induces cytoprotective autophagy | Suppresses autophagy |
| Therapeutic Potential | Neurodegenerative diseases (Parkinson's, ALS) | Cancer (Glioblastoma, Neuroblastoma, AML) |
| Reported Potency | EC50: 24.14 nM for BL-918 (active enantiomer) | IC50: 108 nM for ULK1; More potent against AMPK than Compound C |
Mechanism of Action: A Tale of Two Opposites
The divergent therapeutic applications of this compound and SBI-0206965 stem from their opposing effects on the ULK1 signaling pathway, a cornerstone of autophagy initiation.
This compound is the racemic mixture of BL-918, a potent activator of ULK1. BL-918 induces cytoprotective autophagy, making it a promising candidate for treating neurodegenerative diseases where the clearance of protein aggregates is beneficial, such as Parkinson's disease and ALS. Mechanistically, BL-918 elevates the phosphorylation of ULK1 at activating sites (Ser317 and Ser555) while reducing phosphorylation at an inhibitory site (Ser757). This activation of the ULK1 complex initiates the downstream cascade of autophagy.
In stark contrast, SBI-0206965 was initially identified as a ULK1 inhibitor but was later found to be a more potent and selective inhibitor of AMPK compared to the widely used Compound C. As an inhibitor, it suppresses autophagy. Its utility is being explored in oncology, where inhibiting autophagy can prevent cancer cell survival, particularly in combination with other stressors or therapies. SBI-0206965 acts as a type IIb inhibitor, occupying a pocket that partially overlaps with the ATP binding site of AMPK. It is important to note that SBI-0206965 is not entirely specific and can inhibit other kinases, which should be a consideration in its experimental use.
Signaling Pathway Visualization
To illustrate the opposing mechanisms of these compounds, the following diagrams depict their points of intervention in a simplified ULK1/AMPK-mediated autophagy pathway.
Figure 1. Opposing actions of this compound and SBI-0206965 on the autophagy pathway.
In Vitro and In Vivo Efficacy: A Comparative Summary
This compound (as BL-918)
| Parameter | Value | Context | Reference |
| EC50 | 24.14 nM | ULK1 activation (cell-free) | |
| Binding Affinity (Kd) | 0.719 µM | Binding to ULK1 | |
| In Vitro Model | 5 µM in SH-SY5Y cells | Induced autophagy and partially reversed MPP+-induced cell death. | |
| In Vivo Model | 40, 80 mg/kg in SODG93A mice | Prolonged lifespan and improved motor function in an ALS model. | |
| Pharmacokinetics | Orally active, penetrates the blood-brain barrier. | Studied in rats. |
SBI-0206965
| Parameter | Value | Context | Reference |
| IC50 | 108 nM | ULK1 inhibition (cell-free) | |
| Selectivity | ~7-fold over ULK2 | Cell-free kinase assay | |
| In Vitro Model | ≥25 µM in C2C12 myotubes | Modestly inhibited AMPK signaling but also inhibited insulin signaling and glucose uptake. | |
| In Vivo Model | 25 mg/kg (i.p.) in rats | Penetrated the blood-brain barrier. | |
| Pharmacokinetics | Short half-life (~1-2h), low oral bioavailability. | Studied in mice and rats. |
Experimental Protocols
Detailed experimental protocols should be optimized for specific cell lines and experimental aims. Below are generalized workflows based on published studies.
Autophagy Induction/Inhibition Assay Workflow
This workflow can be adapted to assess the effects of either compound on autophagy.
Figure 2. General workflow for assessing autophagy modulation by the compounds.
Key Experimental Considerations:
-
For this compound: The primary readout will be the induction of autophagy. This can be quantified by an increased LC3-II/LC3-I ratio, degradation of p62, and increased phosphorylation of ULK1 at activating sites.
-
For SBI-0206965: The primary readout will be the inhibition of basal or induced autophagy. This is observed as a decreased LC3-II/LC3-I ratio and accumulation of p62. Additionally, inhibition of AMPK signaling can be confirmed by measuring the phosphorylation of its downstream targets like ACC.
-
Off-Target Effects: For SBI-0206965, it is crucial to consider its inhibitory effects on other kinases and cellular processes like glucose and nucleoside uptake, which may confound results.
-
Compound Specificity: When studying ULK1-specific effects of SBI-0206965, using it in conjunction with other AMPK inhibitors or in AMPK-null cell lines could help dissect the signaling pathways.
Conclusion
This compound and SBI-0206965 represent two sides of the same coin in the study of ULK1-mediated autophagy. This compound is a specific activator, driving the autophagic process and showing promise in neuroprotection. Conversely, SBI-0206965 is a potent inhibitor of AMPK and ULK1, suppressing autophagy and demonstrating potential in cancer therapy. The choice between these compounds is entirely dependent on the research question: to promote a cellular clearance mechanism or to inhibit a survival pathway. Researchers must be mindful of their distinct mechanisms and, in the case of SBI-0206965, its broader kinase inhibitory profile, to ensure accurate interpretation of experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BL-918 alternatives for inducing mitophagy
A Comparative Guide to Pharmacological Inducers of Mitophagy: Alternatives to (Rac)-BL-918
For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria through mitophagy is a critical process in cellular quality control and a promising therapeutic target for a range of age-related and neurodegenerative diseases. This compound, a potent activator of UNC-51-like kinase 1 (ULK1), is a known inducer of autophagy.[1][2][3][4] This guide provides a comparative overview of key pharmacological alternatives to this compound for inducing mitophagy, with a focus on their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.
Comparison of Mitophagy Inducers
The following table summarizes the key characteristics and performance of several alternatives to this compound for inducing mitophagy.
| Compound | Target/Mechanism | Effective Concentration Range | Key Quantitative Outcomes | Cell Types/Model Systems |
| This compound | ULK1 Activator[1] | 5 µM | Time-dependent increase in LC3-II, Beclin-1, and phosphorylation of ULK1 (Ser317, Ser555) | Neuron-Like SH-SY5Y cells |
| Urolithin A | Activates PINK1/Parkin-dependent and -independent mitophagy; Activates AMPK, inhibits mTOR | 10-30 µM | Increased expression of PINK1, Parkin, and BNIP3; Increased LC3-II/LC3-I ratio | HEI-OC1 cells, cochlear explants, N2a cells, primary neurons |
| Nicotinamide Riboside (NR) | NAD+ precursor, activates SIRT1 | 0.25-2 mM | Upregulated phosphorylation of SIRT1 and AMPK; Rescued impaired mitophagy | POLG-mutant astrocytes |
| Spermidine | Activates ATM, leading to PINK1/Parkin-dependent mitophagy | 50 µM | Induces mitochondrial depolarization, PINK1 accumulation, and Parkin translocation to mitochondria | Human fibroblasts (GM00637) |
| Rapamycin | mTOR inhibitor, activates ULK1 complex | 10-500 nM | Increased LC3-II/LC3-I ratio; Increased expression of PINK1 and Parkin | Human bone marrow-derived mesenchymal stem cells (hBM-MSCs) |
| Actinonin | Induces mitochondrial proteotoxicity | Not specified in reviewed sources | Induces mitochondrial fragmentation and mitophagy in a Parkin-dependent manner | Mouse embryonic fibroblasts (MEFs) |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding and replicating mitophagy research. The following diagrams, generated using the DOT language, illustrate these processes.
Signaling Pathways of Mitophagy Induction
References
A Comparative Guide to Validating (Rac)-BL-918's Effect on ULK1 Phosphorylation
For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action is fundamental. This guide provides an objective comparison of (Rac)-BL-918, an activator of Unc-51 like autophagy activating kinase 1 (ULK1), with other molecules that modulate this key autophagy-initiating enzyme. We present supporting experimental data, detailed protocols for validation, and clear visual diagrams of the associated pathways and workflows.
Comparative Analysis of ULK1 Modulators
ULK1 is a serine/threonine kinase that plays a pivotal role in initiating the autophagy cascade. Its activity is tightly regulated by phosphorylation, making it a prime target for therapeutic intervention. This compound is a potent activator of ULK1, a mechanism that contrasts with many other research compounds that aim to inhibit its function. The following table compares this compound with other well-characterized ULK1 modulators.
| Compound | Mechanism of Action on ULK1 | Reported Potency (IC50/EC50) | Primary Target(s) |
| This compound | Direct Activator | EC50: 24.14 nM | ULK1 |
| SBI-0206965 | Direct Inhibitor | IC50: 108 nM | ULK1 (also inhibits ULK2 and AMPK) |
| MRT68921 | Dual Direct Inhibitor | IC50: 2.9 nM (ULK1), 1.1 nM (ULK2) | ULK1, ULK2, NUAK1 |
| Rapamycin | Indirect Activator | Varies by cell type (~20 nM) | mTORC1 (upstream of ULK1) |
Table 1: Comparison of Compounds Modulating ULK1 Activity. This table summarizes the distinct mechanisms and potencies of this compound and other compounds. While inhibitors like SBI-0206965 and MRT68921 directly block ULK1's kinase activity, this compound and Rapamycin promote it, albeit through direct and indirect mechanisms, respectively.
Experimental Validation of this compound's Effect on ULK1
To validate that this compound activates ULK1, a combination of cell-based and in vitro assays is essential. These experiments aim to directly measure changes in ULK1 phosphorylation and its downstream signaling.
Experimental Protocol 1: Cell-Based Western Blot Analysis
This method is crucial for observing the phosphorylation status of ULK1 at specific activating and inhibitory sites within a cellular environment.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, HCT116, or SH-SY5Y) in appropriate media to 70-80% confluency.
-
Treat cells with a dose-response range of this compound (e.g., 10 nM to 5 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO) and potentially a positive control for autophagy induction (e.g., Rapamycin).
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Denature by boiling for 5-10 minutes.
-
Separate 20-30 µg of protein per lane via SDS-PAGE on an 8-12% gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies. Key antibodies include:
-
Phospho-ULK1 (Ser555) - an activating site phosphorylated by AMPK.
-
Phospho-ULK1 (Ser757) - an inhibitory site phosphorylated by mTORC1.
-
Total ULK1.
-
Antibodies for downstream markers like LC3B (to observe the II/I ratio) and p62/SQSTM1.
-
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Data Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the phosphorylated ULK1 signal to the total ULK1 signal. An increase in the p-ULK1 (Ser555)/Total ULK1 ratio and a decrease in the p-ULK1 (Ser757)/Total ULK1 ratio would validate the activating effect of this compound.[1][2]
-
Experimental Protocol 2: In Vitro Kinase Assay
This assay directly measures the enzymatic activity of ULK1 in the presence of this compound in a cell-free system.
-
Reagents: Recombinant active human ULK1 enzyme, a suitable kinase substrate (e.g., purified BECN1 or a synthetic peptide), this compound, Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT), and ATP (including radiolabeled [γ-³²P]ATP).[3][4]
-
Procedure:
-
Prepare a reaction mixture in kinase buffer containing the ULK1 enzyme and its substrate.
-
Add varying concentrations of this compound or a vehicle control to the mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution (containing a spike of [γ-³²P]ATP).
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer or by spotting the mixture onto a phosphocellulose membrane.
-
-
Quantification:
-
If using SDS-PAGE, run the samples, dry the gel, and expose it to a phosphor screen to visualize the radiolabeled, phosphorylated substrate.
-
If using a membrane, wash it extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Plot the data on a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximum activation.
-
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological and experimental processes. The following have been generated using Graphviz (DOT language) according to the specified requirements.
Caption: ULK1 activation pathway and points of molecular intervention.
Caption: Workflow for validating ULK1 phosphorylation via Western Blot.
References
Cross-Validation of (Rac)-BL-918 and Other ULK1 Modulators' Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of (Rac)-BL-918, a potent activator of Unc-51 like autophagy activating kinase 1 (ULK1), and other relevant ULK1 modulators across various cell lines. While the therapeutic potential of this compound has been predominantly explored in the context of neurodegenerative diseases, its mechanism of action as a ULK1 activator warrants investigation into its effects on cancer cell lines. This document summarizes the available quantitative data, details experimental protocols for key assays, and visualizes the pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound and ULK1 Modulation
This compound is the racemic mixture of BL-918, a small molecule identified as a potent activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1] Autophagy is a catabolic process essential for cellular homeostasis, which can either promote cell survival or cell death depending on the cellular context, making its modulation a compelling therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.
The primary focus of BL-918 research has been its cytoprotective effects in models of Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS) through the induction of autophagy.[2][3] However, the role of ULK1-mediated autophagy in cancer is multifaceted, presenting both pro-tumorigenic and tumor-suppressive functions. This dual role underscores the importance of cross-validating the activity of ULK1 modulators like this compound in a variety of cancer cell lines.
Comparative Analysis of ULK1 Modulator Activity
Due to the limited availability of public data on the specific activity of this compound across a wide range of cancer cell lines, this guide includes data on other notable ULK1 modulators to provide a broader perspective on targeting this pathway in oncology.
Quantitative Data Summary
The following table summarizes the reported activity of BL-918 and other ULK1 activators and inhibitors in different cell lines. This data is crucial for comparing their potency and cellular context-dependent effects.
| Compound | Type | Target | Cell Line | Cancer Type | Activity (IC50/EC50) | Reference |
| BL-918 | Activator | ULK1 | SH-SY5Y | Neuroblastoma | EC50: 24.14 nM (in vitro kinase assay) | [4] |
| LYN-1604 | Activator | ULK1 | MDA-MB-231 | Triple-Negative Breast Cancer | IC50: 1.66 µM | [5] |
| LYN-1604 | Activator | ULK1 | In vitro kinase assay | - | EC50: 18.94 nM | |
| SBI-0206965 | Inhibitor | ULK1/ULK2 | A549 | Non-Small Cell Lung Cancer | IC50: 6.78 µM | |
| SBI-0206965 | Inhibitor | ULK1/ULK2 | HL-60 | Acute Promyelocytic Leukemia | IC50: 18.92 µM | |
| SBI-0206965 | Inhibitor | ULK1 | SK-N-AS | Neuroblastoma | Cytotoxic Effects Observed | |
| SBI-0206965 | Inhibitor | ULK1 | SH-SY5Y | Neuroblastoma | Cytotoxic Effects Observed | |
| SBI-0206965 | Inhibitor | ULK1 | SK-N-DZ | Neuroblastoma | Cytotoxic Effects Observed |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of ULK1 modulators.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the test compound (e.g., LYN-1604 at 0.5, 1.0, and 2.0 µM) for the desired time period (e.g., 24 hours).
-
-
MTT Addition:
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Kinase Assay
This assay is used to determine the direct effect of a compound on the enzymatic activity of a target kinase.
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified ULK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
-
Compound Addition:
-
Add the test compound at various concentrations to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
-
Detection:
-
Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a vehicle control.
-
Determine the EC50 or IC50 value by plotting the kinase activity against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).
ULK1 Signaling Pathway in Autophagy Initiation
Caption: ULK1 signaling pathway in autophagy initiation.
General Experimental Workflow for Cell Viability Assessment
Caption: General workflow for assessing cell viability.
Conclusion
This compound is a potent activator of ULK1 with demonstrated efficacy in preclinical models of neurodegenerative diseases. While direct, extensive cross-validation of its activity in a broad panel of cancer cell lines is not yet widely published, the data available for other ULK1 modulators, such as LYN-1604 and SBI-0206965, highlight the therapeutic potential of targeting the ULK1 pathway in oncology. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to explore the role of ULK1 modulation in cancer and to design further validation studies for compounds like this compound. Further investigation is warranted to elucidate the context-dependent effects of ULK1 activation in different cancer subtypes to identify patient populations that may benefit from this therapeutic strategy.
References
- 1. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Synthetic Autophagy Inducer (Rac)-BL-918 and Natural Counterparts
A deep dive into the mechanisms and efficacy of synthetic and natural autophagy activators for researchers and drug development professionals.
In the quest to modulate autophagy for therapeutic purposes, particularly in neurodegenerative diseases and cancer, both synthetic and natural compounds are under intense investigation. This guide provides a comparative analysis of (Rac)-BL-918, a potent synthetic autophagy inducer, and a selection of well-characterized natural autophagy inducers: resveratrol, spermidine, curcumin, and trehalose. We will explore their mechanisms of action, present available quantitative data, and outline common experimental protocols for their study.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and most natural autophagy inducers lies in their primary molecular targets and the pathways they modulate. This compound exhibits a highly specific mechanism, while natural compounds often have pleiotropic effects, influencing multiple cellular processes.
This compound is the racemate of BL-918, a potent and specific activator of UNC-51-like kinase 1 (ULK1)[1][2]. ULK1 is a crucial initiator of the autophagy cascade. By directly activating ULK1, BL-918 triggers cytoprotective autophagy, which has shown therapeutic potential in preclinical models of Parkinson's disease and amyotrophic lateral sclerosis (ALS)[1][3][4]. The activation of ULK1 by BL-918 leads to the phosphorylation of downstream targets, initiating the formation of the autophagosome.
Natural autophagy inducers , on the other hand, work through a variety of mechanisms, often impacting the central nutrient-sensing pathways, such as the mechanistic target of rapamycin (mTOR) pathway.
-
Resveratrol , a polyphenol found in grapes and red wine, can induce autophagy through both mTOR-dependent and mTOR-independent pathways. It can directly inhibit mTOR, leading to the activation of ULK1. Additionally, resveratrol is known to activate Sirtuin 1 (SIRT1), a deacetylase that can promote autophagy by deacetylating key autophagy-related proteins.
-
Spermidine , a natural polyamine, induces autophagy primarily by inhibiting acetyltransferases, leading to the deacetylation of proteins involved in autophagy. This mechanism is distinct from resveratrol's SIRT1-dependent pathway, although both converge on the modification of the acetylproteome. Spermidine's action is largely considered to be mTOR-independent.
-
Curcumin , the active component of turmeric, has been shown to induce autophagy through multiple signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway and the activation of the AMPK pathway. Its effects can be context-dependent, sometimes leading to autophagic cell death in cancer cells.
-
Trehalose , a natural disaccharide, induces autophagy in an mTOR-independent manner. It is thought to function by causing low-grade lysosomal stress, which in turn activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Quantitative Comparison of Autophagy Inducers
Direct comparative studies providing head-to-head quantitative data are limited. However, data from individual studies offer insights into the potency and typical concentrations used for these compounds.
| Compound | Class | Primary Mechanism of Action | Effective Concentration (in vitro) | Key Pathway(s) Affected |
| This compound | Synthetic | ULK1 Activator | 5-10 µM | ULK1 signaling |
| Resveratrol | Natural (Polyphenol) | mTOR inhibitor, SIRT1 activator | 0.1-50 µM | mTOR, SIRT1, AMPK |
| Spermidine | Natural (Polyamine) | Acetylase inhibitor | Varies by cell type | Acetylproteome regulation |
| Curcumin | Natural (Polyphenol) | mTOR inhibitor, AMPK activator | 5-80 µg/ml (approx. 13.6-217 µM) | mTOR, AMPK, PI3K/Akt |
| Trehalose | Natural (Disaccharide) | TFEB Activator | Varies by cell type | Lysosomal function, TFEB |
Note: The effective concentrations can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured.
Signaling Pathways of Autophagy Induction
The following diagrams illustrate the distinct signaling pathways activated by this compound and the natural inducers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-BL-918, Candidine, and Delavinone: Mechanisms, Signaling, and Efficacy
In the landscape of pharmacological research, the exploration of novel therapeutic agents with distinct mechanisms of action is paramount for addressing a spectrum of diseases. This guide provides a detailed comparative analysis of three such compounds: (Rac)-BL-918, a potent autophagy inducer; Candidine, a polyene antifungal agent; and Delavinone, a ferroptosis-inducing anticancer compound. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, signaling pathways, and available experimental data to facilitate informed research and development decisions.
Comparative Overview of Bioactivity and Therapeutic Targets
This compound, Candidine, and Delavinone exhibit distinct pharmacological profiles, targeting different cellular processes and holding therapeutic promise in diverse fields. This compound is the racemic mixture of BL-918, a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2] Its potential lies in the treatment of neurodegenerative diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS) by clearing toxic protein aggregates through cytoprotective autophagy.[1][3][4]
Candidine, a polyene antibiotic produced by Streptomyces griseus, is primarily effective against Candida albicans. Its mechanism of action involves binding to ergosterol, a crucial component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately, fungal cell death.
Delavinone has demonstrated significant potential in cancer therapy, specifically for colorectal cancer (CRC). It elicits its anticancer effects by inducing a form of programmed cell death known as ferroptosis. This is achieved through the inhibition of the PKCδ-mediated phosphorylation of Nrf2, which subsequently downregulates the synthesis of glutathione (GSH) and the activity of glutathione peroxidase 4 (GPX4), key components of the cellular antioxidant defense system.
The following table summarizes the key characteristics and available quantitative data for each compound.
| Feature | This compound | Candidine | Delavinone |
| Primary Bioactivity | Autophagy Inducer | Antifungal (Polyene) | Ferroptosis Inducer |
| Therapeutic Area | Neurodegenerative Diseases (e.g., Parkinson's, ALS) | Fungal Infections (e.g., Candidiasis) | Cancer (e.g., Colorectal Cancer) |
| Molecular Target | UNC-51-like kinase 1 (ULK1) | Ergosterol | Protein Kinase C delta (PKCδ) |
| EC₅₀ / K₋ | EC₅₀: 24.14 nM for BL-918 (ULK1 activation) | Not explicitly stated in search results | Not explicitly stated in search results |
| In Vitro Efficacy | Induces autophagy in SH-SY5Y cells (5 µM); partially reverses MPP+-induced cell death. | Causes rapid efflux of K+ ions from Candida albicans. | Inhibits colorectal cancer cell proliferation; increases cellular lipid ROS and MDA levels. |
| In Vivo Efficacy | Attenuates loss of dopamine and its metabolites in an MPTP mouse model of Parkinson's disease (20, 40, 80 mg/kg/day). Prolongs lifespan and improves motor function in a SODG93A mouse model of ALS (40, 80 mg/kg, b.i.d., i.g.). | Effective in topical treatment of vulvovaginal candidiasis. | Hindered AOM/DSS-induced colorectal carcinogenesis in a mouse model. |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound, Candidine, and Delavinone are rooted in their unique interactions with cellular signaling pathways.
This compound: Activating Autophagy for Neuroprotection
This compound functions as a potent activator of the ULK1 complex, which is a central regulator of autophagy initiation. By activating ULK1, BL-918 triggers a cascade of events leading to the formation of autophagosomes, which engulf and degrade misfolded proteins and damaged organelles. This process is particularly relevant in neurodegenerative diseases characterized by the accumulation of toxic protein aggregates. BL-918 has also been shown to activate the PINK1/Parkin signaling pathway, which is crucial for the selective removal of damaged mitochondria (mitophagy).
Candidine: Disrupting the Fungal Cell Membrane
The antifungal activity of Candidine is a direct consequence of its interaction with ergosterol, a sterol unique to fungal cell membranes and absent in mammalian cells. This specificity contributes to its selective toxicity against fungi. By binding to ergosterol, Candidine forms pores or channels in the fungal membrane, leading to increased permeability and the uncontrolled leakage of essential ions, such as potassium, and other small molecules. This disruption of the membrane's integrity ultimately results in fungal cell death.
Delavinone: Inducing Ferroptosis in Cancer Cells
Delavinone's anticancer activity is mediated by the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Delavinone inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2. Unphosphorylated Nrf2 cannot translocate to the nucleus to activate the transcription of antioxidant genes, including those involved in glutathione (GSH) synthesis. The resulting depletion of GSH compromises the function of GPX4, an enzyme that detoxifies lipid peroxides. The accumulation of lipid ROS leads to oxidative damage to the cell membrane and ultimately, ferroptotic cell death.
Experimental Protocols for Benchmarking
To rigorously evaluate and compare the efficacy of these compounds, standardized experimental protocols are essential. The following methodologies are proposed for key experiments.
In Vitro Autophagy Induction Assay for this compound
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.5-50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to quantify the expression levels of key autophagy markers: LC3-II (lipidated form), Beclin-1, and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and Beclin-1 levels, along with a decrease in p62, indicates autophagy induction.
-
Immunofluorescence: Grow cells on coverslips, treat with this compound, and then fix and permeabilize. Stain for LC3 (green) and nuclei (DAPI, blue). Visualize LC3 puncta formation using a fluorescence microscope. An increase in the number of LC3 puncta per cell signifies autophagosome formation.
Antifungal Susceptibility Testing for Candidine
-
Microorganism: Use a standardized strain of Candida albicans (e.g., ATCC 90028).
-
Broth Microdilution Assay: Prepare a serial dilution of Candidine in RPMI 1640 medium in a 96-well plate. Inoculate each well with a standardized suspension of C. albicans. Incubate at 35°C for 24-48 hours.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of Candidine that visibly inhibits fungal growth.
-
Potassium Efflux Assay: Treat a suspension of C. albicans with Candidine. At various time points, centrifuge the suspension and measure the concentration of potassium in the supernatant using an ion-selective electrode or atomic absorption spectroscopy. An increase in extracellular potassium indicates membrane damage.
Ferroptosis Induction Assay for Delavinone
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, SW480) in appropriate media.
-
Cell Viability Assay: Seed cells in a 96-well plate and treat with a range of Delavinone concentrations for 24-48 hours. Assess cell viability using an MTT or CellTiter-Glo assay.
-
Lipid ROS Measurement: Treat cells with Delavinone and then stain with C11-BODIPY 581/591, a fluorescent probe for lipid peroxidation. Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in the green fluorescence indicates lipid ROS accumulation.
-
Western Blot Analysis: Treat cells with Delavinone and perform Western blotting to assess the expression levels of key proteins in the ferroptosis pathway, including PKCδ, phospho-Nrf2, Nrf2, and GPX4.
The following diagram illustrates a generalized experimental workflow for comparing these three compounds based on their primary bioactivities.
Conclusion
This compound, Candidine, and Delavinone represent a diverse trio of bioactive compounds with significant therapeutic potential in distinct areas of medicine. Their unique mechanisms of action, from inducing autophagy and disrupting fungal membranes to triggering ferroptosis, underscore the importance of targeted therapeutic strategies. The experimental frameworks provided herein offer a foundation for the systematic evaluation and comparison of these and other novel compounds, facilitating the advancement of new therapies for a range of challenging diseases. Further research, including head-to-head in vivo studies where appropriate, will be crucial in fully elucidating their comparative efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating Autophagy: A Comparative Guide to the ULK1 Activator (Rac)-BL-918 and Key ULK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Unc-51 like autophagy activating kinase 1 (ULK1) is a critical serine/threonine kinase that initiates the autophagy pathway, a fundamental cellular process for degrading and recycling cellular components. Given its central role, ULK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The modulation of ULK1 activity, either through activation or inhibition, presents distinct therapeutic opportunities.
This guide provides a comprehensive comparison of (Rac)-BL-918, a potent ULK1 activator, with three widely used small-molecule ULK1 inhibitors: ULK-101, SBI-0206965, and MRT68921. It is important to note that while the initial query focused on the inhibitory specificity of this compound, extensive literature review confirms that it is, in fact, a ULK1 activator[1][2][3][4]. This guide will therefore compare the biochemical properties, kinase selectivity, and functional cellular effects of this activator against those of the inhibitors, providing researchers with the data to make informed decisions about the appropriate tool compound for their studies.
Biochemical Potency and Mechanism of Action
This compound is the racemic mixture of BL-918, a potent activator of ULK1 with an EC50 in the nanomolar range[5]. It functions by directly binding to ULK1, leading to an increase in phosphorylation at activating sites (Ser317 and Ser555) and a decrease at an inhibitory site (Ser757), thereby promoting autophagy. In contrast, ULK-101, SBI-0206965, and MRT68921 are ATP-competitive inhibitors that block the kinase activity of ULK1, thereby preventing the initiation of autophagy. The biochemical potencies of these compounds against both ULK1 and its close homolog ULK2 are summarized below.
| Compound | Type | Mechanism of Action | ULK1 Potency | ULK2 Potency |
| This compound | Activator | Direct binding, promotes activating phosphorylation | EC50: 24.14 nM | Data not available |
| ULK-101 | Inhibitor | ATP-competitive | IC50: 8.3 nM | IC50: 30 nM |
| SBI-0206965 | Inhibitor | ATP-competitive | IC50: 108 nM | IC50: 711 nM |
| MRT68921 | Inhibitor | ATP-competitive | IC50: 2.9 nM | IC50: 1.1 nM |
Specificity and Off-Target Profiles
The specificity of a chemical probe is paramount for accurately interpreting experimental results. While this compound has been identified as a specific ULK1 activator, a comprehensive kinome-wide selectivity profile has not been made publicly available. Therefore, its effects on other kinases are largely unknown.
In contrast, the selectivity of the ULK1 inhibitors has been more extensively characterized. A direct comparison of ULK-101 and SBI-0206965 revealed that ULK-101 has a significantly cleaner off-target profile. MRT68921 is known to be a dual inhibitor of ULK1 and NUAK1.
dot
Caption: ULK1 Signaling Pathway and Compound Intervention Points.
| Compound | Kinase Selectivity Profile | Key Off-Targets |
| This compound | Data not publicly available. Described as a "specific" activator in targeted studies. | Not determined in wide screening. |
| ULK-101 | Highly selective. Inhibited 4 of 327 kinases by >75% of ULK1 inhibition. | DRAK1, MNK2, and other CAMK family members. |
| SBI-0206965 | Less selective. Inhibited 17 of 327 kinases by >75% of ULK1 inhibition. | AMPK, FAK, Src, Abl, Jak3. |
| MRT68921 | Dual inhibitor. Inhibited 44 of 80 kinases at 1 µM. | NUAK1, TBK1, AMPK, Aurora A/B. |
Experimental Protocols
Accurate assessment of ULK1 modulation requires robust and well-defined experimental procedures. Below are summarized protocols for a typical in vitro kinase assay to determine biochemical potency and a Western blot-based cellular assay to measure autophagic flux.
In Vitro ULK1 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified ULK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.
| Step | Procedure |
| 1. Reaction Setup | In a 96-well plate, combine kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EGTA), purified recombinant ULK1 enzyme, and the test compound (this compound or inhibitor) at various concentrations. |
| 2. Substrate Addition | Add a suitable substrate, such as Myelin Basic Protein (MBP). |
| 3. Initiation | Start the reaction by adding an ATP mixture containing both non-radiolabeled ATP and [γ-³²P]ATP. |
| 4. Incubation | Incubate the reaction mixture at 30°C for a defined period (e.g., 30-45 minutes). |
| 5. Termination | Stop the reaction by adding a solution like phosphoric acid and spotting the mixture onto phosphocellulose paper. |
| 6. Washing | Wash the paper extensively to remove unincorporated [γ-³²P]ATP. |
| 7. Detection | Quantify the incorporated radioactivity using a scintillation counter or phosphorimager. |
| 8. Analysis | Calculate EC50 (for activators) or IC50 (for inhibitors) values by plotting the kinase activity against the compound concentration. |
Cellular Autophagy Assay (LC3-II and p62 Western Blot)
This assay measures the levels of key autophagy markers in cells to determine the functional consequence of ULK1 modulation. An increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1 are indicative of induced autophagic flux.
dot
Caption: Experimental Workflow for Compound Specificity Assessment.
| Step | Procedure |
| 1. Cell Culture | Plate a suitable cell line (e.g., HeLa, MEFs, SH-SY5Y) and grow to 70-80% confluency. |
| 2. Treatment | Treat cells with the test compound (this compound or inhibitor) at desired concentrations and for a specified duration (e.g., 6-24 hours). Include vehicle-treated (e.g., DMSO) and positive/negative controls. |
| 3. Cell Lysis | Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. |
| 4. Protein Quantification | Determine the protein concentration of the lysates using a BCA or Bradford assay. |
| 5. SDS-PAGE | Separate equal amounts of protein from each sample on a polyacrylamide gel. |
| 6. Western Blot | Transfer the separated proteins to a PVDF or nitrocellulose membrane. |
| 7. Immunoblotting | Block the membrane and probe with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. |
| 8. Detection & Analysis | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control. |
Conclusion
The choice between activating and inhibiting ULK1 depends entirely on the therapeutic goal and the biological question being investigated. This compound is a potent tool for studying the effects of autophagy induction via direct ULK1 activation. However, the lack of a publicly available, broad kinome-wide selectivity profile means that potential off-target effects should be considered and controlled for in experimental designs.
For researchers seeking to inhibit autophagy, ULK-101 offers a superior combination of potency and selectivity compared to the earlier-generation inhibitor SBI-0206965. While highly potent, MRT68921's dual activity against NUAK1 should be taken into account, as its cellular effects may not be solely attributable to ULK1 inhibition. This guide provides the foundational data for researchers to select the most appropriate modulator of ULK1 activity for their specific research needs.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
In Vivo Neuroprotective Efficacy: A Comparative Analysis of (Rac)-BL-918 and Other Promising Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the novel neuroprotective compound (Rac)-BL-918 against established or promising treatments for Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), and Subarachnoid Hemorrhage (SAH). This analysis is based on available preclinical data and aims to highlight the distinct mechanisms and therapeutic potential of these agents.
This compound is a potent, orally active activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. By inducing cytoprotective autophagy, this compound promotes the clearance of toxic protein aggregates and damaged organelles, offering a promising therapeutic strategy for a range of neurodegenerative disorders. This guide will compare its efficacy with compounds that operate through different mechanisms of action: Levodopa/Carbidopa for Parkinson's Disease, Riluzole for ALS, and Cycloastragenol for SAH.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies of this compound and the selected comparator compounds in relevant animal models.
Parkinson's Disease Model (MPTP-induced)
| Compound | Dosage | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Not specified in available abstracts | Mouse | Motor function (Rotarod test), Dopaminergic neuron survival (Tyrosine hydroxylase staining) | Improved motor function and protected against the loss of dopaminergic neurons. |
| Levodopa/Carbidopa | Varied (e.g., 20 mg/kg Levodopa, 5 mg/kg Carbidopa) | Rat (6-OHDA lesion model) | Motor function (Cylinder test, apomorphine-induced rotations) | Significant improvement in motor function. |
Amyotrophic Lateral Sclerosis (ALS) Model (SOD1G93A)
| Compound | Dosage | Animal Model | Key Efficacy Endpoints | Results |
| This compound | 40, 80 mg/kg, b.i.d., i.g. | Mouse (SOD1G93A) | Lifespan, Motor function (Rotarod, hanging wire test), SOD1 aggregate clearance | Dose-dependently prolonged lifespan, improved motor function, and enhanced clearance of SOD1 aggregates.[1] |
| Riluzole | 22 mg/kg in drinking water | Mouse (SOD1G93A) | Lifespan, Motor function (Rotarod, stride length analysis) | No significant benefit on lifespan or motor performance.[2] |
Subarachnoid Hemorrhage (SAH) Model (Endovascular Perforation)
| Compound | Dosage | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Not specified in available abstracts | Rat | Neurological function, Brain water content, Blood-brain barrier permeability, Oxidative stress and apoptosis markers | Improved neurological function, reduced brain edema and BBB permeability, and exhibited anti-oxidative and anti-apoptotic effects. |
| Cycloastragenol | 10, 20, 40 mg/kg, i.p. | Rat | Neurological function, Neuronal apoptosis and degeneration, Oxidative stress and neuroinflammation markers | Significantly improved neurological function, ameliorated neuronal apoptosis and degeneration, and suppressed oxidative insults and neuroinflammation.[1][3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced neuroprotection.
Caption: General experimental workflow for in vivo neuroprotection studies.
Caption: Logical relationship for the comparative analysis of neuroprotective agents.
Detailed Experimental Protocols
This compound in ALS Mouse Model (SOD1G93A)
-
Animal Model: Transgenic mice expressing the human SOD1G93A mutation.
-
Treatment: this compound was administered via intragastric gavage at doses of 40 and 80 mg/kg, twice daily (b.i.d.).[1] A vehicle control group was also included.
-
Behavioral Assessment: Motor function was evaluated using the Rotarod test and the hanging wire test.
-
Histological Analysis: Spinal cord and cerebral cortex tissues were collected for immunohistochemical analysis to quantify SOD1 aggregates.
-
Outcome Measures: Primary outcomes included lifespan, changes in motor performance over time, and the density of SOD1 aggregates in the central nervous system.
Riluzole in ALS Mouse Model (SOD1G93A)
-
Animal Model: Transgenic mice expressing the human SOD1G93A mutation.
-
Treatment: Riluzole was provided in the drinking water at a concentration of 22 mg/kg. A vehicle (DMSO) control group was included.
-
Behavioral Assessment: Motor function was assessed using the Rotarod test and stride length analysis.
-
Outcome Measures: The primary endpoints were lifespan and the rate of decline in motor performance.
Cycloastragenol in SAH Rat Model
-
Animal Model: Subarachnoid hemorrhage was induced in Sprague-Dawley rats using the endovascular perforation model.
-
Treatment: Cycloastragenol was administered intraperitoneally at doses of 10, 20, and 40 mg/kg. A vehicle-treated SAH group and a sham-operated group were used as controls.
-
Neurological Assessment: Neurological function was evaluated using a scoring system to assess motor and sensory deficits.
-
Biochemical and Histological Analysis: Brain tissue was analyzed for markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase), neuroinflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., TUNEL staining, caspase-3 expression). Brain water content was also measured to assess edema.
-
Outcome Measures: Key outcomes included neurological scores, brain edema, and levels of biomarkers for oxidative stress, inflammation, and apoptosis.
Levodopa/Carbidopa in Parkinson's Disease Rat Model (6-OHDA)
-
Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of Sprague-Dawley rats.
-
Treatment: Levodopa (e.g., 20 mg/kg) in combination with Carbidopa (e.g., 5 mg/kg) was administered intraperitoneally. A vehicle-treated control group was included.
-
Behavioral Assessment: Motor function was assessed using the cylinder test to measure forelimb akinesia and by quantifying apomorphine-induced contralateral rotations.
-
Histological Analysis: Brain sections were stained for tyrosine hydroxylase to confirm the extent of the dopaminergic lesion.
-
Outcome Measures: The primary endpoints were the improvement in forelimb use in the cylinder test and the reduction in rotational behavior.
Conclusion
This compound demonstrates significant neuroprotective potential across multiple preclinical models of neurodegenerative diseases through its unique mechanism of ULK1 activation and subsequent induction of autophagy. In the SOD1G93A model of ALS, this compound showed superior efficacy in extending lifespan and improving motor function compared to the reported outcomes for Riluzole in similar models. In the context of SAH, both this compound and Cycloastragenol appear to offer substantial neuroprotection, albeit through different pathways, with this compound targeting autophagy and Cycloastragenol modulating inflammation and oxidative stress. For Parkinson's disease, while Levodopa/Carbidopa remains a cornerstone for symptomatic relief, this compound's mechanism suggests a disease-modifying potential by clearing pathological protein aggregates, a feature not addressed by dopamine replacement therapy.
Further head-to-head in vivo comparative studies are warranted to more definitively establish the relative efficacy of this compound against other neuroprotective agents. The data presented in this guide, however, underscore the promise of targeting autophagy with compounds like this compound for the treatment of a spectrum of devastating neurological disorders.
References
- 1. Cycloastragenol Confers Cerebral Protection after Subarachnoid Hemorrhage by Suppressing Oxidative Insults and Neuroinflammation via the SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloastragenol Confers Cerebral Protection after Subarachnoid Hemorrhage by Suppressing Oxidative Insults and Neuroinflammation via the SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-BL-918: A Guide for Laboratory Professionals
(Rac)-BL-918, a potent activator of UNC-51-like kinase 1 (ULK1) used in autophagy research, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1][2] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of in the regular trash or down the drain.
Experimental Protocol for Waste Collection and Preparation for Disposal:
-
Segregation of Waste:
-
Collect all waste materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, in a dedicated hazardous waste container.
-
Crucially, do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a chemically resistant and sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
-
Decontamination of Labware:
-
Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent, such as acetone or ethanol, followed by a wash with soap and water.
-
The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
Empty containers that originally held this compound are also considered hazardous waste and must be triple rinsed, with the rinsate collected as hazardous waste before the container can be discarded as regular trash.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from heat sources, direct sunlight, and high-traffic zones to minimize the risk of accidents.
-
-
Arranging for Disposal:
-
Once the waste container is full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its chemical name and any available safety information.
-
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Operational Guide for Handling (Rac)-BL-918
(Rac)-BL-918 is a potent autophagy inducer intended for research use only.)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Minimum Requirement | Recommended for Powder/Aerosol Generating Activities |
| Eye Protection | ANSI-approved safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Double gloving with nitrile or neoprene gloves |
| Body Protection | Fully buttoned laboratory coat | Disposable gown over laboratory coat |
| Respiratory Protection | Not generally required if handled in a fume hood | NIOSH-approved respirator with appropriate cartridges |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
All work with this compound, especially the handling of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid form of this compound, use an analytical balance within the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: To prepare solutions, add the solvent to the vial containing the pre-weighed this compound to avoid generating dust. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Use in Experiments: When adding this compound solutions to experimental setups, use precision dispensing tools such as calibrated micropipettes to avoid splashes and aerosols.
-
Decontamination: After each procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate laboratory disinfectant or a 70% ethanol solution.
Storage and Disposal Plan
Table 2: Storage and Disposal Guidelines for this compound
| Aspect | Guideline |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended long-term storage is at -20°C or -80°C as specified by the supplier. |
| Waste Disposal | All solid and liquid waste containing this compound, including contaminated PPE and labware, must be disposed of as hazardous chemical waste. Collect waste in designated, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. |
Emergency Procedures
Table 3: First Aid and Emergency Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact institutional safety personnel. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
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試験管内研究製品の免責事項と情報
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